molecular formula C6H7FN2 B1291597 2-Amino-5-fluoro-4-picoline CAS No. 301222-66-2

2-Amino-5-fluoro-4-picoline

Cat. No.: B1291597
CAS No.: 301222-66-2
M. Wt: 126.13 g/mol
InChI Key: RKMOPXJNMQWPLH-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-picoline (CAS RN: 301222-66-2), also known as 5-fluoro-4-methylpyridin-2-amine, is a fluorinated pyridine derivative of significant interest in medicinal and organic chemistry. It serves as a versatile building block for the synthesis of more complex molecules. With a molecular formula of C6H7FN2 and a molecular weight of 126.13 g/mol, it typically presents as a white to yellow or orange powder or crystal . The compound's value stems from its unique structure, which combines an electron-donating amino group at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position on the pyridine ring. This arrangement creates a distinct electronic profile that can be leveraged to fine-tune the physicochemical properties of drug candidates, such as their lipophilicity, metabolic stability, and binding affinity to biological targets . Specifically, 2-amino-4-methylpyridine scaffolds have been identified as potent inhibitors of nitric oxide synthase (NOS) enzymes . Research has shown that 6-substituted analogues of 2-amino-4-methylpyridine are promising precursors for developing positron emission tomography (PET) tracers, such as [[18F]9, used to image inducible NOS (iNOS) activation in models of inflammation . This highlights the compound's direct application in researching inflammatory diseases and developing diagnostic agents. The product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMOPXJNMQWPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622206
Record name 5-Fluoro-4-methylpyridin-2-amine
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301222-66-2
Record name 5-Fluoro-4-methylpyridin-2-amine
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Record name 2-Amino-5-fluoro-4-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-fluoro-4-picoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-fluoro-4-picoline, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and various synonyms, and presents its physicochemical properties in a structured format. Detailed experimental protocols for its synthesis are provided, offering researchers reproducible methods for its preparation. A significant focus of this guide is the role of this compound as a crucial intermediate in the synthesis of advanced therapeutic agents, exemplified by the potent and selective CDK4/6 inhibitor, BPI-16350. The guide elucidates the logical workflow from this pivotal intermediate to the final active pharmaceutical ingredient, visually represented through a detailed diagram. This document serves as an essential resource for chemists and pharmacologists engaged in the design and development of novel therapeutics.

Chemical Identity and Properties

This compound is a fluorinated pyridine derivative that has garnered significant interest in the field of drug discovery due to its utility as a versatile synthetic intermediate.

CAS Number: 301222-66-2[1]

Synonyms:

  • 5-fluoro-4-methylpyridin-2-amine

  • 2-AMINO-5-FLUORO-4-METHYLPYRIDINE

  • 5-Fluoro-4-methyl-2-pyridinamine

  • 2-amino-4-methyl-5-fluoropyridine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular FormulaC₆H₇FN₂[1]
Molecular Weight126.13 g/mol [1]
AppearanceWhite to off-white crystalline solid
Melting Point145.0 to 149.0 °C
Boiling Point (Predicted)219.3 ± 35.0 °C
Density (Predicted)1.196 ± 0.06 g/cm³
pKa (Predicted)5.24 ± 0.24

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed experimental protocols for two distinct and effective methods.

Synthesis via Hofmann Degradation

This method utilizes 4-methyl-5-fluoro-2-pyridinecarboxylic acid as the starting material, proceeding through acid chloride and amide intermediates, followed by a Hofmann degradation to yield the target compound.

Experimental Protocol:

  • Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride

    • To a solution of 4-methyl-5-fluoro-2-pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide

    • Dissolve the crude acid chloride in an appropriate solvent (e.g., THF or dioxane).

    • Add an excess of aqueous ammonia solution dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.

  • Step 3: Hofmann Degradation to this compound

    • Prepare a solution of sodium hypobromite or sodium hypochlorite in an aqueous solution of sodium hydroxide.

    • Add the 4-methyl-5-fluoro-2-pyridinecarboxamide to the cooled solution.

    • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress.

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

The total yield for this multi-step synthesis is reported to be approximately 59%.

Synthesis via Ammoniation

This alternative route involves the direct amination of a 2-chloro-4-methyl-5-fluoropyridine precursor.

Experimental Protocol:

  • Step 1: Synthesis of 2-chloro-4-methyl-5-fluoropyridine

    • This intermediate can be prepared from commercially available starting materials through standard halogenation and/or diazotization reactions.

  • Step 2: Ammoniation to this compound

    • In a sealed pressure vessel, combine 2-chloro-4-methyl-5-fluoropyridine with a concentrated aqueous ammonia solution (e.g., 27%).

    • Add a suitable catalyst system, such as a combination of copper chloride and a phase-transfer catalyst like tetrabutylammonium chloride.

    • Heat the reaction mixture to a temperature between 110-130 °C for 4-6 hours.

    • After cooling to room temperature, extract the product with an organic solvent such as chloroform.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield the final product.

The total yield for this two-step process is reported to be around 34%.

Application in the Synthesis of CDK4/6 Inhibitors

A primary application of this compound in drug discovery is its role as a key building block in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of certain types of breast cancer.

BPI-16350: A Case Study

BPI-16350 is a novel, potent, and selective small molecule inhibitor of CDK4/6 that is currently under investigation for the treatment of cancer. The molecular structure of BPI-16350 incorporates the this compound moiety, highlighting the importance of this intermediate in accessing complex and biologically active molecules.

Logical Workflow from Intermediate to API:

The synthesis of BPI-16350 involves a multi-step process where this compound is coupled with other key fragments to construct the final active pharmaceutical ingredient (API). The workflow can be conceptually broken down as follows:

  • Initial Coupling Reaction: this compound serves as the nucleophilic component in a coupling reaction, likely a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction, with a suitably functionalized pyrimidine derivative. This step forms the core aminopyrimidine structure of the final molecule.

  • Elaboration of the Pyrimidine Core: The coupled product undergoes further chemical transformations to introduce the remaining structural motifs of BPI-16350. This may involve additional coupling reactions and functional group manipulations.

  • Final Assembly and Purification: The final steps of the synthesis involve the attachment of the remaining side chains and subsequent purification of the API to meet the stringent purity requirements for pharmaceutical use.

The following diagram illustrates the logical relationship in the synthesis of a CDK4/6 inhibitor, starting from the key intermediate, this compound.

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Assembly cluster_2 Final API Synthesis 2_Amino_5_fluoro_4_picoline This compound Coupling_Reaction Pd-Catalyzed Cross-Coupling 2_Amino_5_fluoro_4_picoline->Coupling_Reaction Functionalized_Pyrimidine Functionalized Pyrimidine Derivative Functionalized_Pyrimidine->Coupling_Reaction Aminopyrimidine_Core Aminopyrimidine Core Structure Coupling_Reaction->Aminopyrimidine_Core Side_Chain_Addition Side Chain Elaboration Aminopyrimidine_Core->Side_Chain_Addition Final_API BPI-16350 (CDK4/6 Inhibitor) Side_Chain_Addition->Final_API

Caption: Synthetic workflow for a CDK4/6 inhibitor.

Biological Significance

While there is limited publicly available data on the intrinsic biological activity of this compound itself, its incorporation into molecules like BPI-16350 underscores its value in generating compounds with high therapeutic potential. The fluorine and amino functionalities on the picoline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its binding affinity to the target protein, metabolic stability, and overall efficacy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the presence of key functional groups make it an attractive starting material for medicinal chemists. The successful incorporation of this moiety into the potent CDK4/6 inhibitor BPI-16350 demonstrates its significant potential in the development of next-generation therapeutics. This technical guide provides researchers with the essential information and protocols needed to effectively utilize this important chemical entity in their drug discovery and development programs.

References

Spectroscopic Profile of 2-Amino-5-fluoro-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-fluoro-4-picoline (also known as 5-fluoro-4-methylpyridin-2-amine), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally related molecules and predictive methodologies. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 2-aminopyridine, 2-picoline, 2-amino-4-methylpyridine, and 2-amino-5-fluoropyridine, and are consistent with established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.8 - 8.0d~2-3 Hz1HH-6
~6.4 - 6.6d~8-9 Hz1HH-3
~4.5 - 5.0br s-2H-NH₂
~2.2 - 2.4s-3H-CH₃

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to coupling with the fluorine atom at position 5. The H-3 proton will also exhibit coupling to the adjacent fluorine. The amino protons are expected to be a broad singlet and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155 - 158 (d, J ≈ 220-240 Hz)C-5
~152 - 155C-2
~145 - 148 (d, J ≈ 10-15 Hz)C-6
~120 - 125 (d, J ≈ 20-25 Hz)C-4
~108 - 112 (d, J ≈ 4-6 Hz)C-3
~17 - 20-CH₃

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants (J).

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretching (asymmetric and symmetric)
3100 - 3000MediumC-H stretching (aromatic)
2980 - 2850MediumC-H stretching (aliphatic -CH₃)
1620 - 1600StrongC=C and C=N stretching (ring)
1580 - 1550StrongN-H bending
1480 - 1440MediumC-H bending (-CH₃)
1250 - 1200StrongC-F stretching
850 - 800StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
126High[M]⁺ (Molecular Ion)
111Medium[M-NH]⁺
97Medium[M-HCN-H]⁺
83Medium[M-CH₃-HCN]⁺

Note: Fragmentation patterns are predicted based on the stability of the pyridine ring and the potential loss of small neutral molecules.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker ADVANCE 400 MHz or higher).[1]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-transform infrared spectrometer (e.g., American Niconet 380).[1]

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ionization source. For a solid sample, this may involve dissolving it in a suitable solvent and injecting the solution.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Initial Characterization IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 2-Amino-5-fluoro-4-picoline. As an important pharmaceutical intermediate, understanding its physicochemical properties is crucial for process development, formulation, and ensuring the quality and efficacy of final drug products.[1] While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from structurally similar aminopyridine analogs to provide a robust predictive framework. Furthermore, it outlines standard experimental protocols for determining these critical parameters.

Predicted Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its development. It influences everything from reaction kinetics during synthesis to bioavailability in a final drug product. The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2]

Based on the structure of this compound, which contains a polar aminopyridine core, it is predicted to be soluble in a range of polar organic solvents. The presence of the fluorine atom can also influence solubility.

Qualitative Solubility Prediction:

This compound is expected to be soluble in common organic solvents used in pharmaceutical development, including:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)[3]

  • Dimethyl sulfoxide (DMSO)[3]

  • Acetone[3]

  • Ethyl Acetate

  • Chloroform

Quantitative Solubility Data of Structural Analogs:

To provide a more quantitative insight, the following tables summarize the experimentally determined solubility of closely related aminopyridine compounds in various organic solvents at different temperatures. This data serves as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of 2-Aminopyridine in Various Solvents

SolventTemperature (K)Molar Fraction (x10^3)
Acetone288.15155.3
293.15183.4
298.15215.8
303.15253.1
308.15295.9
313.15344.8
Chloroform288.15211.7
293.15240.1
298.15271.5
303.15306.3
308.15345.0
313.15388.1
318.15436.1
Ethyl Acetate288.1559.2
293.1571.5
298.1585.9
303.15102.8
308.15122.6
313.15145.8
318.15172.8
323.15204.2

Data adapted from the Journal of Chemical & Engineering Data.[4]

Table 2: Solubility of 3-Aminopyridine in Acetone and n-Butyl Acetate Mixtures

Acetone Mass FractionTemperature (K)Molar Fraction (x10^3)
1.0288.15135.6
293.15160.2
298.15188.1
303.15220.0
308.15256.4
313.15298.1
0.8288.15109.2
293.15129.1
298.15152.0
303.15178.4
308.15208.7
313.15243.4
0.6288.1587.9
293.15104.2
298.15123.0
303.15144.3
308.15169.1
313.15197.7
0.4288.1570.8
293.1584.1
298.1599.4
303.15116.9
308.15137.1
313.15160.1
0.2288.1557.0
293.1567.8
298.1580.2
303.1594.4
308.15110.8
313.15129.9
0.0288.1545.9
293.1554.7
298.1564.7
303.1576.2
308.1589.5
313.15105.0

Data adapted from the Journal of Chemical & Engineering Data.[5]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid organic compound is the isothermal shake-flask method.[6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (analytical standard)

  • Selected solvent(s) (HPLC grade or equivalent)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical instrument.

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility from the concentration of the diluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample Withdraw supernatant equil->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calc Calculate solubility analyze->calc

Caption: Workflow for the isothermal shake-flask solubility determination method.

Stability of this compound

The chemical stability of a pharmaceutical intermediate is a critical attribute that can impact the quality, safety, and shelf-life of the final product. The introduction of fluorine into a molecule often enhances its metabolic stability.[7] The strong carbon-fluorine bond can block sites that are susceptible to enzymatic degradation.[7] Therefore, this compound is predicted to possess good chemical stability under normal storage conditions.

Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: The stability of aminopyridines can be pH-dependent.

  • Oxidizing agents: The amino group can be susceptible to oxidation.

Predicted Degradation Pathways:

While specific degradation pathways for this compound have not been elucidated, potential degradation could involve oxidation of the amino group or reactions involving the pyridine ring. In environmental contexts, microbial degradation of pyridine rings is known to occur, often initiated by monooxygenase enzymes leading to ring cleavage.[8][9]

Experimental Protocol for Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[10] These guidelines provide a framework for assessing the stability of new drug substances and products.

Objective: To evaluate the stability of this compound under various environmental conditions and to establish a re-test period.

Materials:

  • At least three batches of this compound.

  • Stability chambers with controlled temperature and humidity.

  • Appropriate containers that mimic the proposed storage containers.

  • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

  • Protocol Design: Develop a comprehensive stability protocol detailing the batches to be tested, storage conditions, testing frequency, and analytical methods.[11]

  • Sample Storage: Store samples of this compound under the conditions specified in the ICH guidelines.

  • Testing Schedule: At each time point, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant parameters.

  • Data Evaluation: Evaluate the data to determine the rate of change and to identify any significant changes in the quality of the substance.

ICH Recommended Storage Conditions for Long-Term, Intermediate, and Accelerated Stability Studies:

Table 3: ICH Stability Storage Conditions

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[10][11]

Workflow for ICH Stability Study:

G cluster_setup Study Setup cluster_storage Sample Storage cluster_testing Analytical Testing cluster_evaluation Data Evaluation setup1 Select ≥ 3 batches of this compound setup2 Define stability protocol (ICH Q1A) setup1->setup2 long_term Long-term (e.g., 25°C/60% RH) setup2->long_term intermediate Intermediate (e.g., 30°C/65% RH) setup2->intermediate accelerated Accelerated (e.g., 40°C/75% RH) setup2->accelerated testing Pull samples at specified time points long_term->testing intermediate->testing accelerated->testing analysis Analyze using stability-indicating method (e.g., HPLC) testing->analysis evaluation Assess data for trends and significant changes analysis->evaluation retest Establish re-test period evaluation->retest

Caption: General workflow for conducting a stability study according to ICH guidelines.

Conclusion

References

The Pivotal Role of 2-Amino-5-fluoro-4-picoline in the Development of Novel Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold, 2-Amino-5-fluoro-4-picoline, has emerged as a critical starting material in the quest for novel therapeutic agents. While the intrinsic biological activity of this fluorinated picoline derivative is not extensively documented, its true value lies in its utility as a foundational building block for a diverse array of potent and selective modulators of key biological targets. This technical guide delves into the significant biological activities of derivatives synthesized from this compound, with a focus on their applications in oncology, sleep disorders, and neurodegenerative diseases.

Ras Protein Inhibition: A New Frontier in Oncology

Derivatives of this compound have been instrumental in the development of fused ring compounds designed to inhibit Ras proteins, a family of small GTPases that are frequently mutated in various human cancers. These mutations lock Ras in a constitutively active state, driving uncontrolled cell growth, proliferation, and survival.

Quantitative Biological Data

While specific quantitative data for a broad range of this compound-derived Ras inhibitors is often proprietary and found within patent literature, the general potency of such compounds is typically evaluated through various in vitro assays. The table below summarizes the types of quantitative data commonly reported for these inhibitors.

TargetParameterTypical RangeAssay Type
K-Ras (and its mutants, e.g., G12C, G12D)IC50Sub-micromolar to nanomolarBiochemical (e.g., HTRF, AlphaLISA) or Cell-based (e.g., BRET)
H-RasEC50Varies depending on assayCell-based signaling assays (e.g., pERK inhibition)
N-RasKiVariesRadioligand binding assays
Experimental Protocols

The evaluation of Ras inhibitors involves a multi-tiered approach, starting from biochemical assays to cellular and in vivo models.

Biochemical Ras-Effector Interaction Assays (HTRF/AlphaLISA):

These assays are designed to measure the direct interaction between Ras and its downstream effectors, such as Raf.

  • Reagents: Recombinant purified Ras (e.g., K-Ras G12C) and a binding partner (e.g., Raf-RBD), tagged with donor and acceptor molecules (e.g., GST and His tags for antibody-based detection).

  • Procedure:

    • The test compound (derivative of this compound) is incubated with Ras and the effector protein.

    • Detection reagents (e.g., anti-GST-acceptor and anti-His-donor) are added.

    • The plate is read on a compatible reader to measure the proximity-based signal.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to block 50% of the Ras-effector interaction, is calculated from a dose-response curve.

Cell-Based Ras Signaling Assays (Western Blot for pERK):

This method assesses the ability of an inhibitor to block the downstream signaling cascade activated by Ras.

  • Cell Culture: Cancer cell lines with known Ras mutations (e.g., DLD-1 with KRAS G13D) are cultured.

  • Treatment: Cells are treated with varying concentrations of the test compound.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control).

  • Data Analysis: The intensity of the pERK band relative to the total ERK band is quantified to determine the EC50 value for inhibition of downstream signaling.

Signaling Pathway

The Ras signaling pathway is a critical regulator of cellular processes.[1][2][3][4] Its aberrant activation is a hallmark of many cancers.

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Survival Survival Transcription_Factors->Survival Inhibitor This compound Derivative Inhibitor->Ras_GTP Inhibits Orexin_Signaling_Pathway Orexin Orexin A/B OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Gq Gq Protein OXR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Wakefulness Wakefulness Neuronal_Excitation->Wakefulness Antagonist This compound Derivative Antagonist->OXR Blocks Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT2 KAT-II Kynurenine->KAT2 Neuroactive_Metabolites Other Neuroactive Metabolites Kynurenine->Neuroactive_Metabolites KYNA Kynurenic Acid (KYNA) KAT2->KYNA Synthesizes Inhibitor This compound Derivative Inhibitor->KAT2 Inhibits

References

The Ascendant Role of 2-Amino-5-fluoro-4-picoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, bestowing enhanced metabolic stability, binding affinity, and bioavailability upon parent compounds. Within the diverse landscape of fluorinated heterocycles, 2-Amino-5-fluoro-4-picoline (also known as 5-Fluoro-4-methylpyridin-2-amine) has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern—an activating amino group, a modulating fluorine atom, and a methyl group on a pyridine core—offers a versatile platform for the synthesis of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and burgeoning applications of this compound, with a focus on its utility in the development of kinase and nitric oxide synthase inhibitors. Detailed experimental protocols and a summary of relevant biological data are presented to empower researchers in harnessing the potential of this valuable synthetic intermediate.

Introduction: The Fluorinated Pyridine Motif in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a fluorine atom to this core can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulate lipophilicity, and introduce favorable interactions with biological targets.[1][2] this compound capitalizes on these advantages, providing a readily functionalizable handle in the form of the amino group for further molecular elaboration. This strategic combination of features makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of a building block is paramount for its effective utilization.

Chemical Profile
PropertyValueReference
IUPAC Name 5-Fluoro-4-methylpyridin-2-amine
Synonyms This compound[3]
CAS Number 301222-66-2[3]
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Off-white to pale brown solid-
Synthetic Routes

Two primary methods for the preparation of this compound have been reported, offering viable pathways for its synthesis on both laboratory and industrial scales.[3]

Method 1: From 2-Chloro-4-methyl-5-fluoropyridine

This approach involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-methyl-5-fluoropyridine with an amino group via an aminolysis reaction.[3]

Method 2: From 4-Methyl-5-fluoro-2-pyridinecarboxylic acid

This alternative synthesis proceeds through the conversion of the carboxylic acid to a carboxamide, followed by a Hofmann degradation to yield the desired 2-amino product.[3]

Below is a generalized workflow for the synthesis of this compound.

G cluster_0 Method 1 cluster_1 Method 2 2-Chloro-4-methyl-5-fluoropyridine 2-Chloro-4-methyl-5-fluoropyridine Aminolysis Aminolysis 2-Chloro-4-methyl-5-fluoropyridine->Aminolysis This compound This compound Aminolysis->this compound 4-Methyl-5-fluoro-2-pyridinecarboxylic acid 4-Methyl-5-fluoro-2-pyridinecarboxylic acid Amidation Amidation 4-Methyl-5-fluoro-2-pyridinecarboxylic acid->Amidation Hofmann Degradation Hofmann Degradation Amidation->Hofmann Degradation Hofmann Degradation->this compound

Synthetic routes to this compound.

Applications in Medicinal Chemistry

While direct examples of clinical candidates derived from this compound are emerging, the broader class of 2-amino-4-methylpyridine analogues serves as a strong predictor of its potential. These scaffolds have shown significant promise in the development of inhibitors for key therapeutic targets.

Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The pyridine ring provides a scaffold for orienting substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The fluorine atom in this compound can further contribute to binding affinity through favorable electrostatic interactions and by improving metabolic stability. Numerous patents describe the use of substituted 2-aminopyridine derivatives as inhibitors of a range of kinases, including CDK, tyrosine kinases, and others, for the treatment of cancer and other proliferative disorders.[4][5]

G This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Coupling Reaction->Kinase Inhibitor Scaffold Kinase Kinase Kinase Inhibitor Scaffold->Kinase Inhibition ATP ATP ATP->Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Cell Proliferation Cell Proliferation Phosphorylation->Cell Proliferation

Role in kinase inhibitor synthesis and action.
Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases.[6] The 2-amino-4-methylpyridine scaffold has been identified as a potent and selective inhibitor of iNOS.[6] Although not containing the 5-fluoro substituent, a study on 6-substituted 2-amino-4-methylpyridine analogues provides valuable structure-activity relationship (SAR) data that can be extrapolated to derivatives of this compound. The introduction of fluorine at the 5-position is anticipated to modulate the electronic properties and metabolic stability of such inhibitors.

The following table summarizes the in vitro inhibitory activity of key 2-amino-4-methylpyridine analogues against different NOS isoforms.[6]

CompoundiNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)
9 170 ± 26>5000731 ± 87
18 57.6 ± 5.31776 ± 395514 ± 83
20 177 ± 49>5000>5000
2 1931500 ± 300490 ± 80

Data from "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase".[6]

G Inflammatory Stimuli Inflammatory Stimuli iNOS Upregulation iNOS Upregulation Inflammatory Stimuli->iNOS Upregulation iNOS iNOS iNOS Upregulation->iNOS L-Arginine L-Arginine L-Arginine->iNOS Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation This compound Derivative This compound Derivative This compound Derivative->iNOS Inhibition

Inhibition of the iNOS signaling pathway.

Experimental Protocols

The following protocols are adapted from the literature and provide a starting point for the synthesis of this compound and a representative analogue for biological screening.

Synthesis of this compound (Method 1)

Materials:

  • 2-Chloro-4-methyl-5-fluoropyridine

  • 27% Aqueous ammonia

  • Copper(I) chloride

  • Tetrabutylammonium chloride

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper(I) chloride, and tetrabutylammonium chloride.[3]

  • Seal the vessel and heat to 115 °C for 6 hours with stirring.[3]

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (2 x 100 mL).[3]

  • Combine the organic layers and wash with saturated brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield this compound.[3]

Synthesis of a Representative 6-Substituted 2-Amino-4-methylpyridine Analogue

This protocol describes a general method for the synthesis of 6-substituted analogues, which can be adapted for derivatives of this compound.

Materials:

  • 2-Amino-4-methylpyridine (or this compound)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether (Et₂O)

  • Appropriate electrophile (e.g., an aldehyde or ketone)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Dissolve 2-amino-4-methylpyridine in dry Et₂O and cool to -20 °C.[6]

  • Add n-BuLi dropwise and stir the mixture at -20 to -10 °C for 1 hour.[6]

  • Cool the reaction mixture to -78 °C and add the desired electrophile.[6]

  • Allow the reaction to warm to room temperature and stir for 10 minutes.[6]

  • Quench the reaction with water and extract with ethyl acetate.[6]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[6]

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Conclusion and Future Outlook

This compound stands as a highly promising and versatile building block for the discovery of novel therapeutic agents. Its strategic combination of a functionalizable amino group, a beneficial fluorine atom, and a methyl-substituted pyridine core provides a rich platform for the generation of diverse chemical libraries. The demonstrated success of the broader class of 2-amino-4-methylpyridine analogues, particularly as kinase and iNOS inhibitors, strongly supports the continued exploration of this compound in drug discovery programs. As synthetic methodologies evolve and our understanding of its reactivity deepens, we anticipate that this valuable intermediate will play an increasingly significant role in the development of next-generation medicines targeting a wide range of diseases. Further investigation into its application in agrochemical synthesis also presents a promising avenue for future research.[7][8]

References

Theoretical and computational studies of "2-Amino-5-fluoro-4-picoline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational-Based Analysis of 2-Amino-5-fluoro-4-picoline

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical and computational methodologies for the in-depth analysis of this compound. The strategic incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, making computational and spectroscopic analyses essential for understanding the resulting changes in molecular structure, reactivity, and potential as a drug candidate. This document outlines the standard experimental and computational protocols used to elucidate the properties of this compound.

Molecular Structure and Geometry Optimization

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

Computational Protocol: Geometry Optimization
  • Initial Structure Creation : The 2D structure of this compound is drawn using a molecule editor and converted to a 3D structure.

  • Computational Method Selection : DFT calculations are performed using a common functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set Selection : A suitable basis set, such as 6-311++G(d,p), is chosen. This basis set provides a good balance between accuracy and computational cost for molecules of this size, and includes diffuse functions (++) and polarization functions (d,p) to accurately describe electron distribution and bonding.

  • Optimization Procedure : The geometry is optimized in the gas phase or with a solvent model (e.g., PCM for water or DMSO) to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

Data Presentation: Optimized Geometric Parameters

The following table presents illustrative optimized geometric parameters for this compound, as would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-F1.358
C-N (amino)1.375
C-C (ring)1.390 - 1.405
C-N (ring)1.330 - 1.345
C-C (methyl)1.510
N-H1.012
C-H (methyl)1.095
C-H (ring)1.085
Bond Angles (°) C-C-F118.5
C-C-NH2121.0
F-C-C-N179.8
H-N-H115.0

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure. The combination of experimental FT-IR and FT-Raman with computationally predicted spectra allows for precise assignment of vibrational modes.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation : 1-2 mg of solid this compound is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation : The mixture is transferred to a die and pressed under high pressure (typically 8-10 tons) to form a transparent pellet.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the 4000-400 cm⁻¹ range.

FT-Raman Spectroscopy

  • Sample Preparation : A small amount of the powdered solid sample is placed in a sample holder (e.g., an aluminum cup or glass capillary).

  • Data Acquisition : The sample is irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG) in an FT-Raman spectrometer, and the scattered light is collected and analyzed.

Computational Protocol: Vibrational Frequency Calculation

Following geometry optimization with the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed on the optimized structure. The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for better agreement with experimental data.

Data Presentation: Vibrational Mode Assignments

The table below provides an illustrative comparison of experimental and scaled theoretical vibrational frequencies.

Vibrational Mode Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) (cm⁻¹)
N-H Asymmetric Stretch3450-3455
N-H Symmetric Stretch3350-3352
C-H Aromatic Stretch308030853083
C-H Methyl Asymmetric Stretch298029822985
N-H Scissoring164016421645
C=C/C=N Ring Stretch1590, 1550, 14801592, 1555, 14831595, 1553, 1481
C-F Stretch125012481255
Ring Breathing Mode820822818

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms in a molecule. 1H, 13C, and 19F NMR are particularly relevant for this compound.

Experimental Protocol
  • Sample Preparation : The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Data Acquisition : 1H, 13C, and 19F NMR spectra are acquired on a high-field NMR spectrometer.

Computational Protocol: Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing the calculated shielding of the target molecule's nuclei to the calculated shielding of the TMS reference standard, using the same theoretical level.

Data Presentation: NMR Chemical Shifts

Illustrative experimental and calculated NMR chemical shifts are presented below.

Nucleus Atom Position Experimental δ (ppm) Calculated δ (ppm)
¹H H (N-H₂)5.805.75
H (ring)7.957.98
H (ring)6.506.55
H (CH₃)2.202.25
¹³C C-NH₂158.0158.5
C-F150.0 (d, ¹JCF)150.2
C-CH₃145.0145.3
C (ring)120.0 (d, ²JCF)120.5
C (ring)110.0110.2
CH₃17.017.5
¹⁹F C-F-125.0-124.5

Electronic Properties and Chemical Reactivity

Computational methods provide deep insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.

Methodologies
  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule.

Data Presentation: Key Electronic Descriptors
Parameter Calculated Value Significance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability and reactivity. A larger gap implies higher stability.
Dipole Moment2.5 DebyeMeasure of the overall polarity of the molecule.
NBO Charge on F-0.45 eIndicates significant negative charge localization on the fluorine atom.
NBO Charge on N (amino)-0.85 eIndicates high electron density on the amino nitrogen.

Visualizations of Workflows and Relationships

Diagrams created using Graphviz DOT language help to visualize the logical flow of the computational and analytical processes.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Output mol_struct 1. Initial 2D/3D Structure of this compound geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc elec_prop 5. Electronic Property Calculations geom_opt->elec_prop struct_data Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data vib_spectra Predicted IR/Raman Spectra (Frequencies, Intensities) freq_calc->vib_spectra nmr_shifts Predicted NMR Shifts (¹H, ¹³C, ¹⁹F) nmr_calc->nmr_shifts reactivity Reactivity Descriptors (HOMO-LUMO, MEP, NBO) elec_prop->reactivity

Caption: Overall computational workflow for the analysis of this compound.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_post Post-Docking Analysis ligand_prep Ligand Preparation (Optimized 3D Structure of This compound) grid_gen Define Binding Site (Grid Box Generation) ligand_prep->grid_gen receptor_prep Receptor Preparation (e.g., Protein from PDB, remove water, add hydrogens) receptor_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Analyze Binding Poses (Clustering, Scoring) docking_run->pose_analysis interaction_analysis Visualize Interactions (H-bonds, hydrophobic, etc.) pose_analysis->interaction_analysis

Caption: A typical workflow for molecular docking studies.

Conclusion

The comprehensive characterization of this compound requires a synergistic approach that combines experimental spectroscopic techniques with robust theoretical calculations. This guide outlines the standard protocols that enable the elucidation of its structural, vibrational, and electronic properties. The insights gained from these studies are invaluable for understanding the molecule's behavior and for guiding its potential applications in medicinal chemistry and drug development. The methodologies described herein provide a clear framework for researchers to conduct a thorough analysis of this and similar fluorinated compounds.

An In-depth Technical Guide to 2-Amino-5-fluoro-4-picoline: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluoro-4-picoline, also known as 5-fluoro-4-methylpyridin-2-amine, is a fluorinated heterocyclic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis through established experimental protocols. Quantitative data is presented in a structured format for clarity, and key experimental workflows are visualized to facilitate understanding. While the precise initial discovery is not widely documented, its development is situated within the broader context of research into fluorinated pyridines for medicinal chemistry.

Introduction and Historical Context

This compound belongs to the class of halogenated aminopyridines, which are structural units of great value in various chemical industries, including pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom into the pyridine ring can significantly alter the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

The precise date and discoverer of this compound are not well-documented in readily accessible literature. Its emergence is understood as part of the broader scientific exploration into fluorinated heterocyclic compounds. The synthesis and application of such compounds gained momentum as the utility of fluorine in modifying the properties of bioactive molecules became more appreciated in medicinal chemistry. This compound is primarily utilized as an intermediate, and its history is therefore intrinsically linked to the development of the final products it is used to create.

Physicochemical Properties

PropertyValue
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
CAS Number 301222-66-2
Appearance White to off-white crystalline solid
Synonyms 5-Fluoro-4-methylpyridin-2-amine

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described. The following sections provide detailed experimental protocols for each method.

Method 1: Synthesis from 4-Methyl-5-fluoro-2-pyridinecarboxylic acid

This method involves the conversion of 4-methyl-5-fluoro-2-pyridinecarboxylic acid to the corresponding amide, followed by a Hofmann degradation to yield the final product.

Step 1: Synthesis of 4-Methyl-5-fluoro-2-pyridinecarboxamide

  • A mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux.

  • The reaction is maintained at reflux for 5 hours.

  • After the reaction is complete, excess thionyl chloride is removed by evaporation under reduced pressure to yield the crude acid chloride intermediate.

  • The crude acid chloride is dispersed in 150 mL of anhydrous tetrahydrofuran.

  • This solution is added dropwise over 30 minutes to a 30% aqueous ammonia solution, pre-cooled to 10°C.

  • The reaction mixture is slowly warmed to room temperature and stirred for 5 hours.

  • The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-methyl-5-fluoro-2-pyridinecarboxamide.

Step 2: Hofmann Degradation to this compound

  • The intermediate amide is treated with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

  • The reaction is heated to facilitate the Hofmann rearrangement.

  • Upon completion, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., chloroform).

  • The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from toluene to afford off-white this compound.

Synthesis_Method_1 start 4-Methyl-5-fluoro-2-pyridinecarboxylic acid intermediate1 Acid Chloride Intermediate start->intermediate1 Step 1a intermediate2 4-Methyl-5-fluoro-2-pyridinecarboxamide intermediate1->intermediate2 Step 1b product This compound intermediate2->product Step 2 reagent1 SOCl₂, Reflux reagent1->intermediate1 reagent2 30% NH₃(aq), THF reagent2->intermediate2 reagent3 Hofmann Degradation (e.g., NaOBr) reagent3->product

Synthesis of this compound via Hofmann Degradation.
Method 2: Synthesis from 2-Chloro-4-methyl-5-fluoropyridine

This method utilizes an aminolysis reaction on 2-chloro-4-methyl-5-fluoropyridine using aqueous ammonia with a combined catalyst system.

  • To 2-chloro-4-methyl-5-fluoropyridine, add 27% aqueous ammonia.

  • Add the combined catalyst, consisting of 336 mg of copper chloride and 140 mg of tetrabutylammonium chloride.

  • The reaction mixture is heated to 115°C and maintained for 6 hours.

  • After cooling to room temperature, the mixture is extracted twice with 100 mL of chloroform.

  • The combined organic phase is washed once with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to obtain the crude product.

  • The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4) to yield off-white this compound.

Synthesis_Method_2 start 2-Chloro-4-methyl-5-fluoropyridine product This compound start->product Aminolysis purification Silica Gel Chromatography product->purification Purification reagents 27% NH₃(aq) CuCl₂/Tetrabutylammonium chloride 115°C, 6h reagents->product

Synthesis of this compound via Catalytic Aminolysis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the two primary synthesis methods.

MethodStarting MaterialKey ReagentsTemperatureTimeOverall Yield
1: Hofmann Degradation 4-Methyl-5-fluoro-2-pyridinecarboxylic acidSOCl₂, NH₃(aq), NaOBr (or equivalent)Reflux/10°C5h/5h~59%
2: Catalytic Aminolysis 2-Chloro-4-methyl-5-fluoropyridine27% NH₃(aq), CuCl₂/Tetrabutylammonium chloride115°C6h~34%

Characterization Data

  • Nuclear Magnetic Resonance (NMR) Spectrometer: (e.g., BRUKER ADVANCE 400 MHz) for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): (e.g., Agilent 1100) for purity assessment.

  • Fourier Transform Infrared Spectrometer (FTIR): (e.g., American Niconet 380) for functional group analysis.

  • Melting Point Apparatus: for determining the melting point range.

Researchers requiring detailed characterization data are advised to perform these analyses upon synthesis or to request them from commercial suppliers.

Applications and Future Directions

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom and the amino group provides two reactive sites for further chemical modification. Its application in the development of enzyme inhibitors and central nervous system agents has been noted.

Future research may focus on the development of more efficient and environmentally friendly synthesis routes for this compound. Furthermore, its use as a precursor for novel bioactive molecules is an active area of investigation in medicinal chemistry.

Conclusion

This compound is a key intermediate in modern organic synthesis, with its importance rooted in the advantageous properties conferred by the fluorine atom. While its specific discovery is not clearly documented, its synthesis is well-established through at least two distinct and reliable methods. This guide provides the necessary technical details for its preparation and serves as a valuable resource for researchers in the field of drug discovery and fine chemical synthesis. Further work is required to fully characterize the compound with publicly available spectroscopic data.

Safety and Handling of 2-Amino-5-fluoro-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the safety and handling precautions for 2-Amino-5-fluoro-4-picoline, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data for a structurally analogous compound.

Hazard Identification and Classification

Based on the GHS classification of the surrogate compound 2-Amino-5-fluoropyridine, this compound is anticipated to be an irritant and may cause respiratory irritation.

GHS Classification
Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific target organ toxicity – single exposure (Respiratory tract irritation)3
GHS Label Elements
PictogramSignal WordHazard Statements
Exclamation mark pictogramWarning H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is crucial to ensure safety when handling this compound.

Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[2][3]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P319Get medical help if you feel unwell.[2]
P332 + P317If skin irritation occurs: Get medical help.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the standard operating procedure for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a Ventilated Fume Hood b->c d Weigh and Dispense Chemical c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f g Dispose of Waste in Designated Container f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Safe handling workflow for this compound.

Hierarchy of Controls for Exposure Minimization

To minimize potential exposure to this compound, a hierarchical approach to controls should be implemented.

G cluster_b Examples cluster_c Examples cluster_d Examples a Elimination/Substitution (Most Effective) b Engineering Controls a->b Higher Priority c Administrative Controls b->c b1 Chemical Fume Hood b->b1 b2 Ventilated Enclosure b->b2 d Personal Protective Equipment (PPE) (Least Effective) c->d Lower Priority c1 Standard Operating Procedures (SOPs) c->c1 c2 Safety Training c->c2 d1 Gloves, Goggles, Lab Coat d->d1

Caption: Hierarchy of controls for minimizing chemical exposure.

First Aid Measures

In the event of exposure, the following first aid measures, based on the surrogate compound, should be taken immediately.

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][2] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[3]
Ingestion Rinse mouth.[3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.

Storage Recommendations
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[2]

  • Keep away from strong oxidizing agents.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Do not allow the product to be released into the environment.[1]

This guide provides a framework for the safe handling of this compound based on the best available data for a similar compound. Researchers and laboratory personnel should always perform a thorough risk assessment before beginning any new experimental work.

References

Methodological & Application

Synthesis of "2-Amino-5-fluoro-4-picoline" from 2-amino-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Amino-5-fluoro-4-picoline

Introduction

This compound is a valuable fluorinated pyridine derivative that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of the final active ingredient, often leading to enhanced efficacy, improved metabolic stability, and better bioavailability. This document outlines a detailed, five-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 2-amino-4-picoline.

Synthetic Strategy

The synthesis of this compound from 2-amino-4-picoline is a multi-step process that necessitates the protection of the existing amino group, followed by a sequence of functional group interconversions to introduce the fluoro group at the desired position. The overall synthetic pathway can be summarized as follows:

  • Protection: The exocyclic amino group of 2-amino-4-picoline is protected as an acetamide to prevent unwanted side reactions in subsequent steps.

  • Nitration: The aromatic ring is nitrated at the 5-position, directed by the activating acetylamino and methyl groups.

  • Reduction: The newly introduced nitro group is selectively reduced to an amino group.

  • Fluorination: The resulting 5-amino group is converted to a fluoro group via the Balz-Schiemann reaction.

  • Deprotection: The acetyl protecting group is removed to yield the final product, this compound.

This strategic approach allows for the regioselective introduction of the fluorine atom, leading to the desired isomer with high purity.

Experimental Protocols

Step 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide (2)

This step involves the protection of the amino group of 2-amino-4-picoline (1) by acetylation with acetic anhydride.

Reaction Scheme:

Materials:

  • 2-amino-4-picoline (1)

  • Acetic anhydride

  • Ice water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-picoline.

  • Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 60°C.

  • Stir the reaction mixture for 1-2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-methylpyridin-2-yl)acetamide (2). The product can be further purified by recrystallization if necessary.

Reagent/ParameterQuantity/ValueReference
2-amino-4-picoline1.0 eq
Acetic anhydride2.1 eq
Reaction Temperature45°C
Reaction Time2.5 hours
Yield ~96%
Step 2: Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide (3)

This step introduces a nitro group at the 5-position of the pyridine ring through electrophilic aromatic substitution.

Reaction Scheme:

Materials:

  • N-(4-methylpyridin-2-yl)acetamide (2)

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add N-(4-methylpyridin-2-yl)acetamide (2) to concentrated sulfuric acid with stirring.

  • Once the solid has dissolved, cool the mixture further and slowly add fuming nitric acid dropwise, ensuring the temperature is maintained at a low level.

  • After the addition is complete, allow the reaction to stir at 60°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product, N-(4-methyl-5-nitropyridin-2-yl)acetamide (3), can be purified by recrystallization.

Reagent/ParameterQuantity/ValueReference
N-(4-methylpyridin-2-yl)acetamide1.0 eq
Concentrated H2SO4~8.3 mL per g of (2)
Fuming HNO3~1.1 mL per g of (2)
Reaction Temperature60°C
Reaction Time2 hours
Yield ~88%
Step 3: Synthesis of N-(5-amino-4-methylpyridin-2-yl)acetamide (4)

The nitro group of compound (3) is reduced to an amino group in this step.

Reaction Scheme:

Materials:

  • N-(4-methyl-5-nitropyridin-2-yl)acetamide (3)

  • Ethanol

  • Hydrazine hydrate

  • Palladium on carbon (Pd/C) catalyst

Procedure:

  • To a solution of N-(4-methyl-5-nitropyridin-2-yl)acetamide (3) in ethanol, add the Pd/C catalyst.

  • Heat the mixture to 80°C and then add hydrazine hydrate dropwise.

  • After the addition is complete, continue to stir the reaction at 80°C for 3.5 hours.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield N-(5-amino-4-methylpyridin-2-yl)acetamide (4).

Reagent/ParameterQuantity/ValueReference
N-(4-methyl-5-nitropyridin-2-yl)acetamide1.0 eq
Ethanol~8.8 mL per g of (3)
Hydrazine hydrate~0.65 g per g of (3)
Pd/C catalyst~0.13 g per g of (3)
Reaction Temperature80°C
Reaction Time3.5 hours
Yield ~93%
Step 4: Synthesis of N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5)

This step utilizes the Balz-Schiemann reaction to convert the 5-amino group to a fluoro group.

Reaction Scheme:

Materials:

  • N-(5-amino-4-methylpyridin-2-yl)acetamide (4)

  • Ethanol

  • Fluoroboric acid

  • Sodium nitrite

  • Toluene

Procedure: Part A: Diazotization

  • Dissolve N-(5-amino-4-methylpyridin-2-yl)acetamide (4) in ethanol and add fluoroboric acid.

  • Cool the mixture and add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 25°C.

  • Stir the reaction for 1.5 hours. The resulting diazonium salt will precipitate.

  • Filter the precipitate, wash with cold ethanol, and then with ether.

Part B: Fluorination (Schiemann Reaction)

  • Suspend the dried diazonium salt in toluene.

  • Heat the suspension to 110°C. The salt will decompose with the evolution of nitrogen gas.

  • After the decomposition is complete, cool the reaction mixture.

  • Wash the toluene solution with aqueous sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5).

Reagent/ParameterQuantity/ValueReference
N-(5-amino-4-methylpyridin-2-yl)acetamide1.0 eq
Ethanol (Diazotization)~4.2 mL per g of (4)
Fluoroboric acid~2.9 mL per g of (4)
Sodium nitrite~0.86 g per g of (4)
Diazotization Temperature25°C
Diazotization Time1.5 hours
Diazotization Yield ~87%
Toluene (Fluorination)Sufficient for suspension
Fluorination Temperature110°C
Fluorination Yield ~65%
Step 5: Synthesis of this compound (6)

The final step is the deprotection of the acetamido group to yield the target compound.

Reaction Scheme:

Materials:

  • N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5)

  • Aqueous sodium hydroxide solution (20%)

Procedure:

  • To N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5), add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture at 80°C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound (6).

Reagent/ParameterQuantity/ValueReference
N-(5-fluoro-4-methylpyridin-2-yl)acetamide1.0 eq
20% NaOH (aq)~0.83 g NaOH per g of (5)
Reaction Temperature80°C
Reaction Time2 hours
Yield ~95%

Overall Yield Calculation

The overall yield for the five-step synthesis is calculated by multiplying the yields of each individual step: Overall Yield = 0.96 * 0.88 * 0.93 * (0.87 * 0.65) * 0.95 ≈ 42%

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Balz-Schiemann Reaction cluster_step5 Step 5: Deprotection start 2-amino-4-picoline (1) step1_product N-(4-methylpyridin-2-yl)acetamide (2) start->step1_product Acetic anhydride Yield: ~96% step2_product N-(4-methyl-5-nitropyridin-2-yl)acetamide (3) step1_product->step2_product HNO3 / H2SO4 Yield: ~88% step3_product N-(5-amino-4-methylpyridin-2-yl)acetamide (4) step2_product->step3_product Hydrazine, Pd/C Yield: ~93% step4_product N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5) step3_product->step4_product 1. NaNO2, HBF4 2. Heat Overall Yield: ~57% end_product This compound (6) step4_product->end_product NaOH (aq) Yield: ~95%

Caption: Synthetic pathway for this compound.

Synthesis of 2-Amino-5-fluoro-4-picoline: A Detailed Guide to Reaction Mechanisms and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes to 2-Amino-5-fluoro-4-picoline (also known as 5-Fluoro-4-methylpyridin-2-amine), a valuable pyridine derivative in medicinal chemistry and drug development. Detailed reaction mechanisms, experimental protocols, and comparative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, including the amino group for further functionalization, the fluorine atom for modulating physicochemical properties, and the pyridine core, make it a desirable intermediate. This guide outlines two primary synthetic strategies for its preparation, providing detailed mechanistic insights and practical experimental procedures.

Synthetic Strategies and Reaction Mechanisms

Two principal methods for the synthesis of this compound have been reported, each with distinct advantages and mechanistic pathways.[1]

Method 1: Hofmann Degradation of 4-Methyl-5-fluoro-2-pyridinecarboxamide

This route commences with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and proceeds through an amide intermediate, which then undergoes a Hofmann degradation to yield the target amine.[1]

Reaction Scheme:

  • Acid Chloride Formation: 4-Methyl-5-fluoro-2-pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amidation: The acid chloride is then reacted with aqueous ammonia to produce 4-methyl-5-fluoro-2-pyridinecarboxamide.

  • Hofmann Degradation: The amide is subjected to Hofmann degradation using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, to furnish this compound.

Detailed Reaction Mechanism:

The key step in this sequence is the Hofmann degradation. The mechanism involves the following steps:

  • Deprotonation of Amide: A hydroxide ion deprotonates the amide nitrogen.

  • N-Bromination: The resulting anion attacks bromine to form an N-bromoamide.

  • Second Deprotonation: A second proton is removed from the nitrogen by a hydroxide ion.

  • Rearrangement: The resulting N-bromoamide anion undergoes a rearrangement where the picolyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

  • Hydrolysis of Isocyanate: The isocyanate is then hydrolyzed by water under the basic reaction conditions to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the final product, this compound.

Method 2: Aminolysis of 2-Chloro-4-methyl-5-fluoropyridine

This alternative approach involves the direct displacement of a chloro substituent by an amino group.[1]

Reaction Scheme:

2-Chloro-4-methyl-5-fluoropyridine is heated with aqueous ammonia in the presence of a copper catalyst to yield this compound.

Detailed Reaction Mechanism:

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

  • Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is regioselective for the 2-position due to the activating effect of the ring nitrogen.

  • Formation of Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring. The copper catalyst likely coordinates to the pyridine nitrogen, further enhancing the electrophilicity of the ring and stabilizing the intermediate.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the aminated product.

Quantitative Data Summary

The following table summarizes the reported yields for the two primary synthetic routes to this compound.

Synthesis RouteStarting MaterialKey ReagentsOverall YieldReference
Hofmann Degradation4-Methyl-5-fluoro-2-pyridinecarboxylic acidThionyl chloride, Ammonia, Sodium hypobromite~59%[1]
Aminolysis2-Chloro-4-methyl-5-fluoropyridineAqueous ammonia, Copper chloride, Tetrabutylammonium chloride~34%[1]

Experimental Protocols

Method 1: Synthesis via Hofmann Degradation

Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide [1]

  • A mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux for 5 hours.

  • After the reaction is complete, excess thionyl chloride is removed by evaporation under reduced pressure to obtain the crude acid chloride.

  • The crude acid chloride is dispersed in 150 mL of anhydrous tetrahydrofuran.

  • This solution is added dropwise over 30 minutes to 30% aqueous ammonia, pre-cooled to 10°C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 5 hours.

  • The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.

  • The combined organic layers are dried and concentrated to yield 4-methyl-5-fluoro-2-pyridinecarboxamide.

Step 2: Synthesis of this compound [1]

  • The 4-methyl-5-fluoro-2-pyridinecarboxamide is added to a freshly prepared 5% aqueous solution of sodium hypobromite.

  • The mixture is allowed to react at room temperature for 1 hour.

  • The temperature is then raised to 75°C and maintained for 2 hours.

  • After cooling to room temperature, the mixture is extracted three times with 150 mL portions of dichloromethane.

  • The combined organic phases are washed twice with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude product is recrystallized from toluene to yield off-white this compound.

Method 2: Synthesis via Aminolysis
  • To a reaction vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, and a combined catalyst of copper chloride (336 mg) and tetrabutylammonium chloride (140 mg).[1]

  • Heat the mixture to 115°C and maintain for 6 hours.[1]

  • Cool the reaction to room temperature and extract twice with 100 mL portions of chloroform.[1]

  • Wash the combined organic phase once with saturated brine, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/4) to obtain off-white this compound.[1]

Visualizing the Synthesis

To further clarify the synthetic pathways and experimental logic, the following diagrams are provided.

Hofmann_Degradation_Mechanism Amide 4-Methyl-5-fluoro-2- pyridinecarboxamide Anion1 Amide Anion Amide->Anion1 + OH- NBromoamide N-Bromoamide Anion1->NBromoamide + Br2 Anion2 N-Bromoamide Anion NBromoamide->Anion2 + OH- Isocyanate Isocyanate Intermediate Anion2->Isocyanate Rearrangement - Br- CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H2O Product This compound CarbamicAcid->Product - CO2

Caption: Reaction mechanism of the Hofmann degradation.

Aminolysis_Mechanism Start 2-Chloro-4-methyl- 5-fluoropyridine Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + NH3 Product This compound Meisenheimer->Product - Cl-

Caption: Mechanism of the aminolysis reaction.

Experimental_Workflow_Comparison cluster_0 Method 1: Hofmann Degradation cluster_1 Method 2: Aminolysis M1_Start 4-Methyl-5-fluoro-2- pyridinecarboxylic acid M1_Step1 Acid Chloride Formation (SOCl2, Reflux) M1_Start->M1_Step1 M1_Step2 Amidation (NH3, 10°C -> RT) M1_Step1->M1_Step2 M1_Step3 Hofmann Degradation (NaOBr, 75°C) M1_Step2->M1_Step3 M1_Step4 Workup & Recrystallization M1_Step3->M1_Step4 M1_Product Final Product M1_Step4->M1_Product M2_Start 2-Chloro-4-methyl- 5-fluoropyridine M2_Step1 Aminolysis (NH3, CuCl, 115°C) M2_Start->M2_Step1 M2_Step2 Workup & Column Chromatography M2_Step1->M2_Step2 M2_Product Final Product M2_Step2->M2_Product

Caption: Comparative experimental workflow of the two synthesis methods.

References

Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Amino-5-fluoro-4-picoline with various aryl and heteroaryl boronic acids or esters. This reaction is a critical transformation in medicinal chemistry and drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The fluorine substituent on the pyridine ring can significantly influence the molecule's biological activity and pharmacokinetic properties, making this a valuable building block for drug development.

The protocol herein is designed to be a robust starting point for researchers, with considerations for the specific challenges associated with fluorinated and amino-substituted pyridine substrates. The electron-withdrawing nature of fluorine and the coordinating ability of the amino group can impact the catalytic cycle, necessitating careful selection of catalyst, ligand, and base to achieve optimal results.[1]

Reaction Principle and Workflow

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex.[2][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

A general workflow for the Suzuki coupling of this compound is depicted below. The reaction should be performed under an inert atmosphere to prevent the degradation of the catalyst and other reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Boronic Acid/Ester, Base, and Catalyst/Ligand in a dry flask B Add degassed solvent A->B Inert atmosphere C Heat the reaction mixture under inert atmosphere B->C D Monitor reaction progress (TLC, LC-MS) C->D E Cool to room temperature D->E Reaction complete F Aqueous work-up E->F G Extraction with organic solvent F->G H Drying and concentration G->H I Purification (e.g., column chromatography) H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. The conditions may require optimization depending on the specific boronic acid used.

Materials:

  • This compound (or its corresponding halide/triflate)

  • Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

    • Seal the flask with a rubber septum or a screw cap.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[6]

  • Solvent Addition:

    • Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via a syringe.[7] The solvent should be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically between 80-110 °C) in an oil bath.[6][8]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following tables summarize common conditions used for the Suzuki coupling of related aminopyridine and fluorinated aryl substrates, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Challenging Substrates

Catalyst SystemLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄PPh₃General aryl bromides and iodidesReadily available and widely used.[9]
Pd₂(dba)₃ / Buchwald LigandsSPhos, RuPhosElectron-rich, sterically hindered, or heterocyclic halidesHigh reactivity, often allowing for lower catalyst loadings and milder conditions.[9][10]
Pd(dppf)Cl₂dppfHeterocyclic halidesGood performance with a range of heterocyclic substrates.[11]
Pd-PEPPSI-IPrIPrAryl chloridesEffective for less reactive aryl chlorides.[9]

Table 2: Common Bases and Solvents for Suzuki Coupling

BaseSolvent SystemComments
K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂OStandard and effective for a wide range of substrates.[1][2]
K₃PO₄1,4-Dioxane/H₂O, THF/H₂OOften used for challenging couplings and can be effective at lower temperatures.[1][7]
KF1,4-DioxaneA milder base, suitable for substrates that are sensitive to stronger bases.[5][6]
CsFAnhydrous solvents (e.g., Dioxane)Can be particularly effective for fluorinated substrates.[12]

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst to form a Pd(II) intermediate.[3] This is followed by transmetalation, where the organic group (R²) from the boronic acid derivative replaces the halide on the palladium complex, a step that is facilitated by the base.[3] Finally, reductive elimination occurs, forming the new C-C bond of the product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has profound implications in medicinal chemistry and drug development, where the arylamine motif is a common feature in biologically active compounds. The fluorinated aminopyridine scaffold, in particular, is of significant interest due to the ability of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[3][4]

These application notes provide a detailed protocol and representative reaction conditions for the Buchwald-Hartwig amination of "2-Amino-5-fluoro-4-picoline," a valuable building block in the synthesis of novel pharmaceutical agents. While specific literature on the Buchwald-Hartwig amination of this exact substrate is not extensively available, the provided protocols are based on established procedures for structurally similar aminopyridines and serve as a robust starting point for reaction optimization.[5][6][7]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an aryl or heteroaryl halide with the amino group of the picoline derivative in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][8]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of related aminopyridine substrates. These conditions can be used as a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Aryl bromideAryl chlorideAryl iodide
Amine This compound (1.2 equiv)This compound (1.2 equiv)This compound (1.2 equiv)
Palladium Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand Xantphos (4 mol%)BrettPhos (4 mol%)dppf (4 mol%)
Base Cs₂CO₃ (1.5 equiv)NaOtBu (1.5 equiv)K₃PO₄ (2.0 equiv)
Solvent TolueneDioxanetert-Butanol
Temperature 100 °C110 °C90 °C
Reaction Time 12-24 h12-24 h12-24 h
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir the mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated this compound derivative.

Visualizations

Experimental Workflow

G Experimental Workflow for Buchwald-Hartwig Amination A 1. Add Reactants & Catalyst (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction Progress (TLC, LC-MS, GC-MS) D->E F 6. Cool to Room Temperature E->F Reaction Complete G 7. Work-up (Dilute, Filter, Wash) F->G H 8. Purify Product (Column Chromatography) G->H I Isolated Product H->I

Caption: A flowchart illustrating the key steps of the experimental protocol.

Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L₂)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNHR [Ar-Pd(II)(L₂)-NH₂R']⁺X⁻ ArPdX->ArPdNHR Amine Coordination (R'-NH₂) ArPdNR Ar-Pd(II)(L₂)-NHR' ArPdNHR->ArPdNR Deprotonation (Base) ArPdNR->Pd0 Reductive Elimination Product Ar-NH₂R' ArPdNR->Product

Caption: A simplified diagram of the palladium-catalyzed reaction cycle.

Applications in Drug Development

The ability to synthesize a diverse library of N-substituted this compound derivatives via the Buchwald-Hartwig amination is of significant value in drug discovery. This methodology allows for:

  • Lead Optimization: Rapidly generating analogs with various substituents to improve potency, selectivity, and pharmacokinetic properties.[7]

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring the chemical space around the aminopyridine core to understand the structural requirements for biological activity.[7]

  • Synthesis of Complex Molecules: Utilizing the C-N coupled products as key intermediates for the construction of more elaborate molecular architectures.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

The Synthesis of Novel Kinase Inhibitors Utilizing 2-Amino-5-fluoro-4-picoline: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. The strategic incorporation of fluorine atoms and the utilization of versatile heterocyclic scaffolds are key strategies in designing potent and selective inhibitors. This document outlines the application and synthetic protocols for utilizing "2-Amino-5-fluoro-4-picoline" as a crucial building block in the synthesis of next-generation kinase inhibitors. While specific examples of marketed drugs derived directly from this starting material are not publicly detailed, its structural motifs offer significant potential for the development of inhibitors targeting various kinase signaling pathways.

Introduction to this compound in Kinase Inhibitor Design

This compound, also known as 5-fluoro-4-methylpyridin-2-amine, is a substituted pyridine derivative that presents several advantageous features for medicinal chemistry applications. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of the final compound. The 2-amino group provides a key nucleophilic handle for a variety of coupling reactions, allowing for the construction of diverse molecular architectures. The 4-methyl group can also be a site for further functionalization or can contribute to steric and electronic interactions within the kinase active site.

The pyridine core is a well-established scaffold in numerous approved kinase inhibitors, often playing a critical role in forming hydrogen bonds with the hinge region of the kinase domain. By employing this compound, medicinal chemists can explore novel chemical space and develop inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Hypothetical Kinase Target: Phosphoinositide 3-kinase (PI3K)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. The development of selective PI3K inhibitors is an area of intense research. The general structure of many PI3K inhibitors often includes a heterocyclic core that interacts with the hinge region of the enzyme.

A hypothetical synthetic approach could involve the coupling of this compound with a suitable heterocyclic core, such as a pyrimidine or purine derivative, which is a common feature in many PI3K inhibitors.

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of a hypothetical kinase inhibitor library using this compound as a key starting material.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported:

Method 1: From 2-chloro-4-methyl-5-fluoropyridine

This method involves an ammonolysis reaction where 2-chloro-4-methyl-5-fluoropyridine is treated with ammonia.

  • Reaction: 2-chloro-4-methyl-5-fluoropyridine + NH₃ → this compound + HCl

  • Protocol: A detailed protocol would involve heating 2-chloro-4-methyl-5-fluoropyridine with a solution of ammonia in a sealed vessel. The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by extraction and purified by column chromatography or recrystallization.

Method 2: From 4-methyl-5-fluoro-2-pyridinecarboxylic acid

This multi-step synthesis involves the conversion of the carboxylic acid to an amide, followed by a Hofmann rearrangement.

  • Amide Formation: 4-methyl-5-fluoro-2-pyridinecarboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ammonia to form the corresponding amide.

  • Hofmann Rearrangement: The amide is treated with a solution of bromine in sodium hydroxide to induce a Hofmann rearrangement, yielding the desired this compound.

General Protocol for Kinase Inhibitor Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed to couple this compound with a suitable aryl or heteroaryl halide, a common strategy in the synthesis of kinase inhibitors.

Hypothetical Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 2,4-dichloro-5-methoxypyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Further synthetic steps would be required to elaborate the precursor into the final kinase inhibitor.

Data Presentation

As no specific kinase inhibitors synthesized from this compound with associated quantitative data have been identified in publicly available literature, a data table cannot be provided at this time. However, for a novel series of inhibitors, the following data would be crucial for structure-activity relationship (SAR) studies:

Table 1: In Vitro Kinase Inhibition and Cellular Potency of Hypothetical Inhibitors

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Cell Line 1 GI₅₀ (µM)Cell Line 2 GI₅₀ (µM)
HYPO-001 DataDataDataDataData
HYPO-002 DataDataDataDataData
HYPO-003 DataDataDataDataData

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound & Aryl/Heteroaryl Halide Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Purification1 Purification (Column Chromatography) Coupling->Purification1 Intermediate Coupled Intermediate Purification1->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Purification2 Final Purification (HPLC) Modification->Purification2 FinalProduct Novel Kinase Inhibitor Purification2->FinalProduct Characterization Structural Characterization (NMR, MS) FinalProduct->Characterization Assay Biological Evaluation (Kinase Assays, Cell-based Assays) FinalProduct->Assay

Caption: General workflow for kinase inhibitor synthesis.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for the design of potent, selective, and metabolically stable drug candidates. The outlined synthetic strategies, particularly the robust Buchwald-Hartwig amination, offer a reliable pathway to a diverse range of potential inhibitors. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in the development of next-generation targeted therapies.

Application Notes and Protocols: 2-Amino-5-fluoro-4-picoline in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with improved efficacy and unique mechanisms of action. Fluorinated heterocyclic compounds, particularly those containing a pyridine scaffold, have emerged as a cornerstone in medicinal chemistry for the design of potent therapeutics. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. 2-Amino-5-fluoro-4-picoline (also known as 2-amino-5-fluoro-4-methylpyridine) is a key building block that offers a unique combination of a reactive amino group, a stabilizing methyl group, and a bioisosteric fluorine atom, making it an attractive starting material for the synthesis of new antibacterial agents.

These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of antibacterial agents, with a focus on fluoroquinolone and oxazolidinone derivatives. While direct synthesis examples from this compound are not extensively reported in the literature, this document presents representative synthetic protocols and antibacterial activity data for closely related fluorinated pyridine derivatives to illustrate the utility of this important scaffold.

Representative Application: Synthesis of Fluoroquinolone Analogs

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] The introduction of a fluorine atom at the C-6 position of the quinolone ring is a critical modification that significantly enhances antibacterial activity.[1][2] While a direct synthesis from this compound is not explicitly detailed, the following protocol for a related fluoroquinolone derivative illustrates a plausible synthetic strategy.

Logical Workflow for Fluoroquinolone Synthesis

G A This compound (Starting Material) B Multi-step synthesis to form fluorinated quinolone core A->B Cyclization Reactions C Introduction of N-1 substituent (e.g., cyclopropyl) B->C Alkylation D Addition of C-7 substituent (e.g., piperazine) C->D Nucleophilic Aromatic Substitution E Final Fluoroquinolone Analog D->E Purification G A Bacterial Ribosome (50S subunit) B Formation of 70S Initiation Complex A->B C Protein Synthesis B->C D Bacterial Growth C->D E Oxazolidinone (e.g., Linezolid analog) E->B Inhibits

References

Application Notes and Protocols for 2-Amino-5-fluoro-4-picoline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Amino-5-fluoro-4-picoline as a key intermediate in the synthesis of novel picolinic acid-based herbicides. The following sections provide an overview of its application in developing potent herbicidal agents, quantitative data on the efficacy of derived compounds, detailed experimental protocols for biological evaluation, and a diagram of the proposed mechanism of action.

Introduction

This compound is a valuable fluorinated pyridine derivative that serves as a critical building block in the synthesis of advanced agrochemicals. Its structural features, particularly the fluorine and amino substituents on the picoline ring, are instrumental in modulating the biological activity and physicochemical properties of the final herbicidal compounds. Research has demonstrated that derivatives of this compound, specifically novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, exhibit significant herbicidal activity, positioning this intermediate as a compound of high interest for the development of new weed management solutions.

Application in Herbicide Synthesis

This compound is a precursor for the synthesis of a new class of synthetic auxin herbicides.[1] These herbicides are designed by incorporating a substituted pyrazolyl group at the 6-position of the picolinic acid scaffold.[1] The synthesis involves a multi-step process where the foundational picoline structure is modified to yield the final active herbicidal molecules. These compounds have shown potent activity against a range of broadleaf weeds, demonstrating the importance of the fluorinated 4-aminopicoline core in achieving high efficacy.[1]

Proposed Mechanism of Action: Synthetic Auxins

Herbicides derived from this compound are proposed to act as synthetic auxins.[1][2] This mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible weed species.[3] The binding of these synthetic auxins to specific auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), triggers a signaling cascade that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[3][4] This disruption of normal hormonal balance is the basis of their herbicidal effect.

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Picolinic_Acid Picolinic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Picolinic_Acid->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Weed Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Proposed signaling pathway for picolinic acid herbicides.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, synthesized using a this compound derivative, was evaluated based on root growth inhibition of various weed species. The data is summarized in the table below, presenting the percentage of root growth inhibition at different concentrations.

Compound IDConcentration (µM)Abutilon theophrasti Medicus (AM) Inhibition (%)Brassica napus (BN) Inhibition (%)Echinochloa crusgalli (EC) Inhibition (%)
S07050093.7100.0100.0
25094.094.791.4
S07350080.894.570.7
25092.688.266.7
Picloram50085.190.265.3
(Control)25080.385.455.1
Florpyrauxifen50095.2100.093.8
(Control)25092.898.189.5

Data sourced from a study on novel picolinic acid herbicides.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of picolinic acid herbicides derived from this compound.

Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids

A general synthetic route for these novel herbicides starts from 4-amino-3,5,6-trichloro-2-picolinonitrile.[1] The process involves several key steps including protection of the amino group, fluorination, and subsequent construction of the pyrazole ring and hydrolysis to the final picolinic acid.

Synthesis_Workflow Start 4-amino-3,5,6-trichloro- 2-picolinonitrile Step1 Amino Group Protection Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Fluorination Intermediate1->Step2 Intermediate2 Fluorinated Intermediate Step2->Intermediate2 Step3 Pyrazole Ring Formation Intermediate2->Step3 Intermediate3 Picolinonitrile Derivative Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Final_Product Final Herbicidal Picolinic Acid Step4->Final_Product

Caption: General synthesis workflow for picolinic acid herbicides.

Root Growth Inhibition Assay for Herbicidal Activity

This protocol outlines the procedure for evaluating the herbicidal activity of test compounds by measuring the inhibition of root growth in model weed species.[1]

1. Plant Material and Growth Conditions:

  • Seeds of test weed species (e.g., Abutilon theophrasti Medicus, Brassica napus, Echinochloa crusgalli) are surface-sterilized.

  • Sterilized seeds are placed on a Murashige and Skoog (MS) agar medium in Petri dishes.

  • The Petri dishes are incubated in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

2. Preparation of Test Solutions:

  • The synthesized herbicidal compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Working solutions of various concentrations (e.g., 500 µM, 250 µM) are prepared by diluting the stock solutions with the MS medium.

  • Control treatments include a solvent control (DMSO) and a known commercial herbicide (e.g., Picloram, Florpyrauxifen).

3. Treatment and Incubation:

  • The working solutions of the test compounds and controls are added to the MS agar medium in the Petri dishes containing the weed seeds.

  • The treated Petri dishes are sealed and returned to the growth chamber.

4. Data Collection and Analysis:

  • After a specified incubation period (e.g., 7 days), the root length of the seedlings is measured.

  • The percentage of root growth inhibition is calculated for each treatment relative to the solvent control.

  • The experiment is typically performed with multiple replicates for statistical validity.

Conclusion

This compound is a promising starting material for the discovery of novel and effective herbicides. The derived 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have demonstrated significant herbicidal activity in laboratory assays. The provided data and protocols serve as a valuable resource for researchers in the agrochemical field to further explore the potential of this chemical scaffold in developing next-generation weed management technologies.

References

Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-fluoro-4-picoline is a valuable fluorinated pyridine building block in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, bioavailability, and binding affinity to biological targets.[1] The primary amino group at the 2-position serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds for screening and lead optimization. These derivatization reactions are crucial for exploring the structure-activity relationships (SAR) of novel pharmaceutical agents.

This document provides detailed protocols for several common and effective methods for the derivatization of the amino group of this compound, including N-acylation, N-sulfonylation, N-arylation, and reductive amination. These protocols are intended for researchers, scientists, and drug development professionals.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group to the amino function, forming an amide. Amides are prevalent in many drug molecules due to their chemical stability and ability to participate in hydrogen bonding.

Experimental Protocol: General Procedure for N-Acylation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or pyridine) (1.1 - 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or anhydride) (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: N-Acylation
EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDCM0 to RT4e.g., 95
2Benzoyl chloridePyridineTHF0 to RT6e.g., 92
3Acetic anhydrideEt₃NDCMRT12e.g., 90
Note: Yields are hypothetical examples based on typical acylation reactions of aminopyridines.

Workflow Diagram: N-Acylation

G cluster_workflow N-Acylation Workflow start This compound step1 Dissolve in Aprotic Solvent (e.g., DCM) start->step1 step2 Add Base (e.g., Et3N) Cool to 0 °C step1->step2 step3 Add Acylating Agent (e.g., Acyl Chloride) step2->step3 step4 Stir at RT (2-16h) step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Purification (Chromatography) step5->step6 end N-Acylated Product step6->end

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation of this compound

The formation of sulfonamides is another important derivatization, as the sulfonamide functional group is a key component in many antibacterial and diuretic drugs.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.0 - 1.1 eq) portion-wise to the cooled solution. If using a solvent other than pyridine, a base such as triethylamine (1.2 eq) is required.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-24 hours while monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Data Presentation: N-Sulfonylation
EntrySulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1Tosyl chloridePyridinePyridine0 to RT12e.g., 88
2Mesyl chlorideEt₃NDCM0 to RT6e.g., 91
3Dansyl chlorideEt₃NDMFRT18e.g., 85
Note: Yields are hypothetical examples based on typical sulfonylation reactions.

Workflow Diagram: N-Sulfonylation

G cluster_workflow N-Sulfonylation Workflow start This compound step1 Dissolve in Solvent (e.g., Pyridine/DCM) start->step1 step2 Cool to 0 °C step1->step2 step3 Add Sulfonyl Chloride (e.g., Tosyl Chloride) step2->step3 step4 Stir at RT (4-24h) step3->step4 step5 Quench with Ice-Water & Extract step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 end N-Sulfonylated Product step6->end

Caption: Workflow for the N-sulfonylation of this compound.

N-Arylation of this compound

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds, enabling the synthesis of N-aryl derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos, BINAP, 2-10 mol%), and the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5 - 2.5 eq).

  • Reagents: Add this compound (1.2 - 1.5 eq) and the aryl halide (or triflate) (1.0 eq).

  • Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Data Presentation: N-Arylation
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11018e.g., 75
21-Chloro-4-nitrobenzenePd(OAc)₂ (5)BINAP (10)NaOtBuDioxane10024e.g., 68
32-IodopyridinePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄Toluene11016e.g., 70
Note: Yields are hypothetical examples based on typical Buchwald-Hartwig amination reactions.[2][3]

Workflow Diagram: N-Arylation

G cluster_workflow N-Arylation Workflow (Buchwald-Hartwig) start This compound + Aryl Halide step1 Add Pd Catalyst, Ligand, & Base to Schlenk Tube start->step1 step2 Add Anhydrous Solvent (e.g., Toluene) step1->step2 step3 Heat under Inert Atmosphere (80-120 °C, 12-24h) step2->step3 step4 Cool & Filter through Celite step3->step4 step5 Aqueous Work-up & Extraction step4->step5 step6 Purification (Chromatography) step5->step6 end N-Arylated Product step6->end

Caption: Workflow for the N-arylation of this compound.

N-Alkylation via Reductive Amination

Reductive amination provides a straightforward method to introduce alkyl groups to the amino function by reacting it with an aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination
  • Setup: Combine this compound (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in a suitable solvent such as methanol, dichloroethane (DCE), or THF in a round-bottom flask.

  • Imine Formation: Add a catalytic amount of acetic acid (optional, to facilitate imine formation) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq) portion-wise. STAB is often preferred as it is milder and can be added directly to the mixture of amine and carbonyl.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERT12e.g., 85
2CyclohexanoneNaBH₃CNMeOHRT16e.g., 80
3IsobutyraldehydeNaBH₄MeOH0 to RT8e.g., 82
Note: Yields are hypothetical examples based on typical reductive amination procedures.

Workflow Diagram: Reductive Amination

G cluster_workflow N-Alkylation Workflow (Reductive Amination) start This compound + Aldehyde/Ketone step1 Dissolve in Solvent (e.g., DCE, MeOH) start->step1 step2 Stir for Imine Formation (Optional: cat. AcOH) step1->step2 step3 Add Reducing Agent (e.g., NaBH(OAc)3) step2->step3 step4 Stir at RT (4-24h) step3->step4 step5 Aqueous Quench & Extraction step4->step5 step6 Purification (Chromatography) step5->step6 end N-Alkylated Product step6->end

Caption: Workflow for the N-alkylation of this compound.

References

Scale-up Synthesis of 2-Amino-5-fluoro-4-picoline for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and scalable protocols for the industrial synthesis of 2-Amino-5-fluoro-4-picoline, a key intermediate in the pharmaceutical industry.[1] Two primary synthetic routes are presented, analyzed, and compared to provide researchers and process chemists with the necessary information for selecting and implementing a manufacturing process suitable for large-scale production. This guide includes comprehensive experimental protocols, quantitative data summaries, safety information, and workflow visualizations to facilitate a smooth transition from laboratory to industrial scale.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the pyridine core, amino group, and fluorine atom, make it a valuable synthon for introducing these moieties into larger, more complex molecules. The demand for high-purity this compound necessitates robust and economically viable synthetic methods for its industrial production. For pharmaceutical applications, a purity of ≥99.0% as determined by HPLC is often required.

This document outlines two distinct and scalable synthetic pathways for the preparation of this compound.

Synthetic Routes Overview

Two principal methods have been identified as suitable for the industrial-scale synthesis of this compound.[1]

  • Route 1: Hofmann Degradation Pathway. This route commences with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and proceeds through the formation of an acid chloride, followed by amidation and subsequent Hofmann degradation to yield the final product.[1]

  • Route 2: Aminolysis Pathway. This approach utilizes 2-chloro-4-methyl-5-fluoropyridine as the starting material, which is converted to this compound via a direct aminolysis (ammoniation) reaction.[1]

The selection of the optimal route for industrial production will depend on various factors, including raw material cost and availability, process safety, overall yield, and the purity profile of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and potential for scale-up.

ParameterRoute 1: Hofmann DegradationRoute 2: Aminolysis
Starting Material 4-methyl-5-fluoro-2-pyridinecarboxylic acid2-chloro-4-methyl-5-fluoropyridine
Key Intermediates 4-methyl-5-fluoro-2-pyridinecarbonyl chloride, 4-methyl-5-fluoro-2-pyridinecarboxamideNone
Overall Yield 59%[1]34%[1]
Purity (Typical) High (recrystallization of final product)Good (purification by column chromatography)[1]
Key Reagents Thionyl chloride, Ammonia, Sodium hydroxide, Sodium hypochlorite (or Bromine/NaOH)Ammonia, Copper chloride (catalyst), Tetrabutylammonium chloride (catalyst)[1]
Reaction Steps 31

Experimental Protocols

The following sections provide detailed, step-by-step protocols for both synthetic routes.

Route 1: Hofmann Degradation Protocol

This synthesis involves three main stages: formation of the acid chloride, amidation, and Hofmann degradation.

Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride

  • To a suitable reaction vessel equipped with a reflux condenser and a stirrer, add 4-methyl-5-fluoro-2-pyridinecarboxylic acid.

  • Add an excess of thionyl chloride.

  • Heat the mixture to a gentle reflux and maintain for 5 hours.[1]

  • After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acid chloride is used directly in the next step.

Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide

  • Disperse the crude 4-methyl-5-fluoro-2-pyridinecarbonyl chloride in anhydrous tetrahydrofuran (THF).

  • In a separate vessel, cool 30% aqueous ammonia to 10°C.

  • Slowly add the THF solution of the acid chloride to the cold ammonia solution over 30 minutes, maintaining the temperature below 15°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.[1]

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with chloroform (3 x volume).

  • Combine the organic layers, wash with 5% sodium hydroxide solution, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide. This crude product is used directly in the next step.[1]

Step 3: Synthesis of this compound via Hofmann Degradation

  • Prepare a solution of sodium hypochlorite by carefully adding a solution of bromine to a cold (0-5°C) solution of sodium hydroxide.

  • In a separate vessel, dissolve the crude 4-methyl-5-fluoro-2-pyridinecarboxamide in a suitable solvent.

  • Slowly add the freshly prepared cold sodium hypochlorite solution to the amide solution, maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture and then reflux until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield off-white crystals of this compound.[1]

Route 2: Aminolysis Protocol

This is a one-pot synthesis from 2-chloro-4-methyl-5-fluoropyridine.

  • Charge a pressure-rated reactor with 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper chloride, and tetrabutylammonium chloride.[1]

  • Seal the reactor and heat the mixture to 115°C.[1] Note: Increasing the temperature to 130°C or higher can accelerate the reaction but may also lead to an increase in by-products.[1]

  • Maintain the reaction at this temperature for 6 hours, with stirring.[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Transfer the reaction mixture to a separation funnel and extract twice with chloroform.[1]

  • Combine the organic extracts and wash once with saturated brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4) to obtain off-white this compound.[1]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • This compound: May cause skin and serious eye irritation. May cause respiratory irritation.

  • 4-methyl-5-fluoro-2-pyridinecarboxylic acid: Is an irritant. Handle with care to avoid contact with skin and eyes.

  • 2-chloro-4-methyl-5-fluoropyridine: Is a combustible liquid. Harmful if swallowed or inhaled. Causes skin irritation and serious eye irritation.

  • Thionyl chloride: Is a corrosive and toxic chemical. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Ammonia: Is corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Sodium hydroxide and Bromine: Are corrosive and toxic. Handle with appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualized Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Hofmann Degradation A 4-methyl-5-fluoro-2- pyridinecarboxylic acid C 4-methyl-5-fluoro-2- pyridinecarbonyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C E 4-methyl-5-fluoro-2- pyridinecarboxamide C->E Amidation D Aqueous Ammonia (NH3) D->E G This compound E->G Hofmann Degradation F Hofmann Reagent (e.g., NaOBr) F->G

Synthetic Workflow for Route 1

G cluster_1 Route 2: Aminolysis H 2-chloro-4-methyl-5- fluoropyridine J This compound H->J Aminolysis (115°C, 6h) I Aqueous Ammonia (NH3) CuCl / Bu4NCl (catalyst) I->J

Synthetic Workflow for Route 2

Conclusion

Both presented routes offer viable options for the industrial synthesis of this compound.

  • Route 1 (Hofmann Degradation) offers a higher overall yield and may be preferable if the starting material, 4-methyl-5-fluoro-2-pyridinecarboxylic acid, is readily available and cost-effective. The purification of the final product by recrystallization is often more amenable to large-scale operations than column chromatography.

  • Route 2 (Aminolysis) is a more direct, one-pot synthesis which can be advantageous in terms of process simplicity and reduced cycle time. However, the lower yield and the need for chromatographic purification might be drawbacks for large-scale manufacturing. The optimization of the catalytic system and reaction conditions could potentially improve the yield and minimize by-product formation, making this route more competitive.

The ultimate choice of synthetic route will depend on a thorough techno-economic analysis, taking into account raw material costs, operational complexity, safety considerations, and the specific purity requirements of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-Amino-5-fluoro-4-picoline, a key intermediate in pharmaceutical and fine chemical applications.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Method 1 (Hofmann Degradation): - Incomplete formation of the acid chloride or amide intermediate.- Degradation of the Hofmann rearrangement reagent (e.g., sodium hypobromite).- Incorrect reaction temperature during Hofmann degradation.Method 2 (Amination): - Inactive catalyst.- Insufficient reaction temperature or time.- Poor quality of starting material (2-chloro-4-methyl-5-fluoropyridine).Method 1: - Ensure complete conversion of the carboxylic acid to the acid chloride by using a slight excess of thionyl chloride and adequate reaction time.- Confirm the purity and concentration of the amide intermediate before proceeding.- Use freshly prepared sodium hypobromite solution for the Hofmann degradation.- Carefully control the temperature during the addition of the amide to the hypobromite solution (maintain at 5°C) and during the subsequent heating step (raise to 75°C).[1]Method 2: - Use a fresh, high-purity catalyst (e.g., a combination of copper chloride and tetrabutylammonium chloride).- Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more by-products. A temperature of around 115°C is a good starting point.[1]- Ensure the starting material is dry and of high purity.
Presence of Impurities/By-products Method 1 (Hofmann Degradation): - Incomplete reaction leading to residual starting materials or intermediates.- Side reactions during the Hofmann degradation.Method 2 (Amination): - Over-amination or side reactions at higher temperatures.- Presence of unreacted starting material.Method 1: - Purify the intermediate 4-methyl-5-fluoro-2-pyridinecarboxamide before the Hofmann degradation step.- Recrystallize the final product from toluene to remove impurities.[1]Method 2: - Avoid excessive reaction temperatures. Temperatures above 130°C can significantly increase by-product formation.[1]- Purify the crude product using silica gel column chromatography with an eluent such as ethyl acetate/petroleum ether (1/4 ratio).[1]
Difficulty in Product Isolation - Inefficient extraction of the product from the reaction mixture.- Emulsion formation during extraction.- For Method 1, after the Hofmann degradation, ensure the reaction mixture is sufficiently cooled before extraction with chloroform.- For Method 2, after the amination reaction, extract the product with chloroform.[1] Wash the combined organic phases with saturated brine to help break emulsions and remove water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main established methods for the synthesis of this compound[1]:

  • Hofmann Degradation Route: This method starts with 4-methyl-5-fluoro-2-pyridinecarboxylic acid, which is converted to the corresponding amide via an acid chloride intermediate. The amide then undergoes a Hofmann degradation to yield the final product. This route has a reported overall yield of up to 59%.[1]

  • Amination Route: This approach uses 2-chloro-4-methyl-5-fluoropyridine as the starting material, which is then reacted with ammonia in a process called aminolysis or amination. The reported yield for this two-step process is 34%.[1]

Q2: How do reaction conditions affect the yield in the amination route?

A2: Reaction temperature is a critical factor. While increasing the temperature can accelerate the reaction, temperatures above 130°C have been shown to significantly increase the formation of by-products, thereby reducing the selectivity and overall yield of the desired product.[1] The choice of catalyst also plays a crucial role; a combination of copper chloride and tetrabutylammonium chloride has been used effectively.[1]

Q3: What is the recommended purification method for this compound?

A3: For the amination route, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1] For the Hofmann degradation route, recrystallization of the crude product from toluene is an effective purification method.[1]

Q4: Can you provide a summary of the yields for the different synthesis methods?

A4: The following table summarizes the reported yields for the two primary synthesis routes:

Synthesis Route Starting Material Key Steps Overall Yield
Hofmann Degradation4-methyl-5-fluoro-2-pyridinecarboxylic acidAcid chloride formation, Amidation, Hofmann degradation59%[1]
Amination2-chloro-4-methyl-5-fluoropyridineAmmonolysis/Amination34%[1]

Experimental Protocols

Method 1: Synthesis via Hofmann Degradation

Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide

  • Heat a mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride at a gentle reflux for 5 hours.

  • After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure to obtain the crude acid chloride intermediate.

  • Disperse the crude acid chloride in anhydrous tetrahydrofuran (150 mL).

  • Add this solution dropwise over 30 minutes to a 30% ammonia water solution, pre-cooled to 10°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.

  • Separate the layers and extract the aqueous layer three times with 200 mL of chloroform each.

  • Combine the organic phases, wash once with a 5% sodium hydroxide aqueous solution, and then once with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-methyl-5-fluoro-2-pyridinecarboxamide. This crude product can be used directly in the next step.[1]

Step 2: Synthesis of this compound

  • In an ice-salt bath, cool a solution of 65 mL of 12% sodium hydroxide and the crude 4-methyl-5-fluoro-2-pyridinecarboxamide to 5°C.

  • At this temperature, add a freshly prepared 12% solution of sodium hypobromite dropwise.

  • After the addition is complete, raise the temperature to 75°C and continue the reaction for 2 hours.

  • Cool the reaction mixture and extract the product.

  • Recrystallize the crude product from toluene to obtain the purified this compound.[1]

Method 2: Synthesis via Amination
  • In a suitable reactor, combine 2-chloro-4-methyl-5-fluoropyridine, 27% ammonia water, and a combined catalyst of copper chloride (336 mg) and tetrabutylammonium chloride (140 mg).

  • Heat the mixture to 115°C and maintain the reaction for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture twice with 100 mL of chloroform each.

  • Wash the combined organic phase once with saturated brine.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4) to yield this compound.[1]

Visualizations

Synthesis_Pathways cluster_0 Method 1: Hofmann Degradation Route cluster_1 Method 2: Amination Route A1 4-methyl-5-fluoro-2- pyridinecarboxylic acid B1 Acid Chloride Intermediate A1->B1 SOCl2 C1 4-methyl-5-fluoro-2- pyridinecarboxamide B1->C1 NH3·H2O D1 This compound C1->D1 NaOBr, NaOH A2 2-chloro-4-methyl- 5-fluoropyridine B2 This compound A2->B2 NH3·H2O, CuCl2, (C4H9)4NCl

Caption: Synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Method Which synthesis method was used? Start->Check_Method Hofmann_Check Hofmann Degradation Issues Check_Method->Hofmann_Check Method 1 Amination_Check Amination Issues Check_Method->Amination_Check Method 2 Hofmann_Solutions Verify intermediate purity. Use fresh reagents. Control temperature carefully. Hofmann_Check->Hofmann_Solutions Amination_Solutions Check catalyst activity. Optimize temperature (avoid >130°C). Ensure starting material purity. Amination_Check->Amination_Solutions Purification Purify Final Product Hofmann_Solutions->Purification Amination_Solutions->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoro-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Amination of 2-chloro-4-methyl-5-fluoropyridine: This method involves the direct displacement of the chlorine atom with an amino group using ammonia.[1]

  • Hofmann Rearrangement: This route starts with 4-methyl-5-fluoro-2-pyridinecarboxylic acid, which is converted to the corresponding carboxamide, followed by a Hofmann rearrangement to yield the final product.[1]

Q2: I am observing a significant increase in by-products during the amination of 2-chloro-4-methyl-5-fluoropyridine. What is the likely cause?

A2: A significant increase in by-products during the amination of 2-chloro-4-methyl-5-fluoropyridine is often associated with elevated reaction temperatures. At temperatures of 130°C and above, the reaction speed increases, but the selectivity of the amination at the 2-position decreases, leading to the formation of undesired impurities.[1]

Q3: What are common impurities in the Hofmann rearrangement synthesis of this compound?

A3: Common impurities in the Hofmann rearrangement route can arise from the intermediate isocyanate reacting with nucleophiles other than water. If an alcohol is used as a solvent or is present as an impurity, it can lead to the formation of a stable carbamate.[2][3] Additionally, incomplete reaction can result in the presence of the starting material, 4-methyl-5-fluoro-2-pyridinecarboxamide, or the N-bromoamide intermediate.

Q4: How can I purify the crude this compound?

A4: Common purification methods for this compound include recrystallization from a suitable solvent, such as toluene, and silica gel column chromatography.[1]

Troubleshooting Guides

Route 1: Amination of 2-chloro-4-methyl-5-fluoropyridine

Issue 1: Low Yield and High Impurity Profile

  • Symptom: The final product yield is low, and analysis (e.g., by HPLC) shows multiple impurity peaks.

  • Potential Cause: The reaction temperature is too high, leading to a loss of selectivity and the formation of by-products.[1]

  • Troubleshooting Steps:

    • Temperature Control: Carefully monitor and control the reaction temperature. Aim for a temperature below 130°C to maintain good selectivity.

    • Catalyst System: Ensure the proper functioning and loading of the catalyst system (e.g., copper chloride and a phase transfer catalyst) if one is being used.[1]

    • Reaction Time: Optimize the reaction time. Prolonged reaction times, even at a slightly elevated temperature, can contribute to impurity formation.

    • Purification: If impurities are already formed, utilize column chromatography for separation. An eluent system such as ethyl acetate/petroleum ether can be effective.[1]

Route 2: Hofmann Rearrangement of 4-methyl-5-fluoro-2-pyridinecarboxamide

Issue 2: Formation of Carbamate or Urea By-products

  • Symptom: The desired amine product is contaminated with a significant amount of a higher molecular weight by-product, identified as a carbamate or urea derivative.

  • Potential Cause: The intermediate isocyanate is being trapped by nucleophiles other than water. This can happen if an alcohol is used as a solvent or if there are amine impurities present.[2][3]

  • Troubleshooting Steps:

    • Solvent Choice: Use a non-alcoholic solvent system for the rearrangement.

    • Purity of Reagents: Ensure that all reagents and solvents are free from alcohol and amine contaminants.

    • Hydrolysis Conditions: Ensure that the hydrolysis of the isocyanate to the amine is efficient by using an adequate amount of water.

Issue 3: Incomplete Reaction

  • Symptom: The final product contains unreacted starting amide (4-methyl-5-fluoro-2-pyridinecarboxamide) or the N-bromoamide intermediate.

  • Potential Cause: Insufficient amount of the halogenating agent (e.g., bromine) or base, or the reaction was not allowed to proceed to completion.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully check the stoichiometry of the reagents, particularly the halogen and the base.

    • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) to ensure the complete consumption of the starting material.

    • Temperature: Ensure the reaction is conducted at the optimal temperature for the rearrangement to occur.

Data Presentation

Table 1: Influence of Catalyst on Crude Product Purity in Amination Reaction

Catalyst SystemCrude Product Purity (%)
Catalyst AData not available
Catalyst BData not available
Copper chloride & Tetrabutylammonium chlorideHigh Purity (details not specified)[1]

Note: Specific quantitative data for different catalyst systems was not available in the provided search results. The combination of copper chloride and tetrabutylammonium chloride has been reported to be effective.

Table 2: Reported Yields for the Two Main Synthesis Routes

Synthesis RouteReported Total Yield (%)
Amination of 2-chloro-4-methyl-5-fluoropyridine34% (two steps)[1]
Hofmann Rearrangement59% (multi-step)[1]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Amination

This protocol is based on the amination of 2-chloro-4-methyl-5-fluoropyridine.[1]

Materials:

  • 2-chloro-4-methyl-5-fluoropyridine

  • 27% aqueous ammonia

  • Copper chloride

  • Tetrabutylammonium chloride

  • Chloroform

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a reaction vessel, add 2-chloro-4-methyl-5-fluoropyridine and 27% aqueous ammonia.

  • Add the combined catalyst of copper chloride and tetrabutylammonium chloride.

  • Heat the reaction mixture to 115°C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic phases and wash once with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4 ratio) to obtain off-white this compound.

Key Experiment 2: Synthesis of this compound via Hofmann Rearrangement

This protocol outlines the final Hofmann rearrangement step from 4-methyl-5-fluoro-2-pyridinecarboxamide.[1]

Materials:

  • 4-methyl-5-fluoro-2-pyridinecarboxamide

  • Sodium hydroxide

  • Bromine

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cooled aqueous solution of sodium hydroxide.

  • Add the 4-methyl-5-fluoro-2-pyridinecarboxamide to the cold sodium hypobromite solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Increase the temperature to 75°C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases and wash twice with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude gray product.

  • Recrystallize the crude product from toluene to obtain off-white this compound.

Visualizations

Troubleshooting_Amination Troubleshooting Workflow: Amination Route start Start: Low Yield / High Impurity check_temp Check Reaction Temperature start->check_temp temp_high Is Temperature > 130°C? check_temp->temp_high reduce_temp Action: Reduce Temperature to < 120°C temp_high->reduce_temp Yes check_catalyst Check Catalyst System temp_high->check_catalyst No reduce_temp->check_catalyst optimize_time Optimize Reaction Time check_catalyst->optimize_time purify Purify via Column Chromatography optimize_time->purify end_product End: Pure Product purify->end_product Side_Reactions_Hofmann Side Reactions in Hofmann Rearrangement amide 4-methyl-5-fluoro-2-pyridinecarboxamide isocyanate Isocyanate Intermediate amide->isocyanate Hofmann Rearrangement water H2O (Hydrolysis) isocyanate->water alcohol R-OH (Alcohol) isocyanate->alcohol amine R-NH2 (Amine) isocyanate->amine desired_product This compound (Desired Product) carbamate Carbamate By-product urea Urea By-product water->desired_product alcohol->carbamate Trapping amine->urea Trapping

References

Purification challenges of "2-Amino-5-fluoro-4-picoline" and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "2-Amino-5-fluoro-4-picoline".

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Purification - Incomplete reaction or presence of unreacted starting materials. - Formation of side products due to non-optimal reaction conditions (e.g., high temperature).[1] - Inefficient purification method for the specific impurity profile.- Monitor reaction completion using TLC or LC-MS before work-up. - Optimize reaction temperature to minimize byproduct formation.[1] - Analyze the crude product by TLC to select an appropriate purification method (recrystallization or chromatography).
Product Appears as an Oil or Fails to Crystallize - Presence of impurities depressing the melting point. - High degree of supersaturation. - The cooling rate during recrystallization is too fast.- Further purify the material using column chromatography to remove impurities. - Re-heat the solution and add a small amount of additional solvent. - Slow down the cooling process by allowing the solution to cool to room temperature before refrigeration.
Poor Separation During Column Chromatography - Inappropriate solvent system (mobile phase). - Column overloading. - Improperly packed column.- Develop an optimal solvent system using TLC; the target compound should have an Rf value of 0.2-0.3. - Use an appropriate ratio of silica gel to crude product (e.g., 40-50 g of silica for every 1 g of crude material). - Ensure the silica gel is packed uniformly to avoid channeling.
Product Discoloration (e.g., brown or yellow) - Presence of colored impurities from the synthesis. - Degradation of the product due to exposure to air, light, or heat.- Use activated carbon during recrystallization to remove colored impurities. - Store the purified compound in a tightly sealed container, protected from light, and at a low temperature (-20°C for short-term, -80°C for long-term).
Broad Melting Point Range - Presence of impurities.- A broad melting point range indicates an impure sample. Further purification by recrystallization or column chromatography is necessary.

Frequently Asked Questions (FAQs)

1. What are the most common methods for purifying crude this compound?

The most common and effective methods for purifying crude this compound are recrystallization and silica gel column chromatography.[1] Recrystallization from a suitable solvent, such as toluene, is often effective for removing minor impurities and obtaining a crystalline product.[1] For more complex impurity profiles, silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) provides excellent separation.[1]

2. What are the likely impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials: Such as 2-chloro-4-methyl-5-fluoropyridine.

  • By-products from the synthesis: The formation of by-products can be influenced by reaction conditions like temperature. Higher temperatures can lead to a decrease in selectivity and an increase in by-products.[1]

  • Degradation products: Although specific degradation pathways are not extensively documented in the provided results, similar aromatic amines can be susceptible to oxidation and discoloration upon exposure to air and light.

3. How can I assess the purity of my this compound sample?

The purity of this compound can be reliably assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any structural isomers or major impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify unknown impurities by their mass-to-charge ratio.

4. What is a suitable solvent for recrystallizing this compound?

Toluene has been reported as an effective solvent for the recrystallization of this compound, yielding an off-white solid.[1] The choice of solvent may need to be optimized based on the specific impurities present. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.

5. How should I store purified this compound?

To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at low temperatures, such as -20°C or -80°C.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for purifying this compound by recrystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene. The solution should be saturated.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using column chromatography.

  • Mobile Phase Selection: Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) on the crude material with various ratios of ethyl acetate and petroleum ether. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3. A common starting point is a 1:4 mixture of ethyl acetate/petroleum ether.[1]

  • Column Packing:

    • Secure a glass chromatography column vertically in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Pour a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.

    • Allow the excess solvent to drain until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as needed to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC_Analysis TLC Analysis for Impurity Profile Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities High_Impurity High Impurity Level TLC_Analysis->High_Impurity Complex Impurities Purity_Check Purity Analysis (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product High_Impurity->Column_Chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity After Purification Check_Method Was the purification method appropriate? Start->Check_Method Recrystallization_Issue Recrystallization Failed? Check_Method->Recrystallization_Issue Recrystallization Used Chromatography_Issue Poor Chromatographic Separation? Check_Method->Chromatography_Issue Chromatography Used Optimize_Solvent Optimize Recrystallization Solvent Recrystallization_Issue->Optimize_Solvent Yes Switch_To_Chroma Switch to Column Chromatography Recrystallization_Issue->Switch_To_Chroma No, still impure Optimize_Mobile_Phase Optimize Mobile Phase via TLC Chromatography_Issue->Optimize_Mobile_Phase Yes Final_Purity_Check Re-evaluate Purity Optimize_Solvent->Final_Purity_Check Switch_To_Chroma->Final_Purity_Check Check_Column_Packing Check Column Packing & Loading Optimize_Mobile_Phase->Check_Column_Packing Check_Column_Packing->Final_Purity_Check

Caption: Troubleshooting decision tree for low purity issues.

References

Byproduct formation and removal in "2-Amino-5-fluoro-4-picoline" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Amino-5-fluoro-4-picoline. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges in byproduct formation and removal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product purity is low after synthesis via ammonolysis of 2-chloro-4-methyl-5-fluoropyridine. What are the likely impurities and how can I remove them?

A1: Low purity in the ammonolysis route is often due to the formation of byproducts, especially at elevated temperatures.

  • Potential Cause: Running the reaction at temperatures significantly above 115-130°C can decrease the selectivity of the amination reaction, leading to the formation of isomeric or di-substituted byproducts.[1]

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction temperature is carefully controlled. While higher temperatures accelerate the reaction, they also promote byproduct formation.[1]

    • Purification: The primary method for removing these byproducts is silica gel column chromatography.[1] A common eluent system is a 1:4 mixture of ethyl acetate and petroleum ether.[1]

    • Alternative Purification: For related compounds, a method of forming a salt with a dilute acid, extracting neutral organic impurities, and then re-precipitating the desired amine with a base has been effective.[2] This could be adapted for this compound.

Q2: I am observing significant byproduct formation in the Hofmann degradation route. What could be the cause?

A2: Byproduct formation in the Hofmann degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide can arise from several factors.

  • Potential Causes:

    • Incomplete Amide Formation: If the initial formation of the amide from the acid chloride is incomplete, unreacted acid chloride can lead to side reactions.

    • Side Reactions of the Isocyanate Intermediate: The intermediate isocyanate can react with water to form an unstable carbamic acid, which can then decompose back to the amine or undergo other reactions.

    • Temperature Control during Degradation: The temperature of the Hofmann degradation is critical. If the temperature is not carefully controlled during the addition of the hypobromite solution and the subsequent heating, side reactions can occur.

  • Troubleshooting Steps:

    • Ensure Complete Amide Formation: Before proceeding to the Hofmann degradation, ensure the conversion of the acid chloride to the amide is complete. This can be monitored by techniques like TLC or LC-MS.

    • Controlled Reagent Addition: Add the sodium hypobromite solution dropwise at a low temperature (around 5°C) to control the exothermic reaction.[1]

    • Strict Temperature Profile: After the initial reaction, slowly raise the temperature to room temperature and then to the final reaction temperature (e.g., 75°C) as specified in the protocol.[1]

    • Purification: The crude product from this route can be purified by recrystallization from toluene.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: There are two primary synthesis routes reported:

  • Ammonolysis: This method involves the reaction of 2-chloro-4-methyl-5-fluoropyridine with ammonia, often using a copper catalyst.[1]

  • Hofmann Degradation: This route starts with 4-methyl-5-fluoro-2-pyridinecarboxylic acid, which is converted to the corresponding amide and then undergoes a Hofmann degradation to yield the final product.[1]

Q2: Which synthesis route has a better yield?

A2: Based on available data, the Hofmann degradation route is reported to have a higher overall yield.

Synthesis RouteOverall YieldReference
Hofmann Degradationup to 59%[1]
Ammonolysis34%[1]

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method depends on the synthesis route and the nature of the impurities.

  • For the Ammonolysis Route: Silica gel column chromatography with an eluent of ethyl acetate/petroleum ether (1:4) is effective.[1]

  • For the Hofmann Degradation Route: Recrystallization from toluene is a suitable method for purifying the crude product.[1]

  • General Technique: An acid-base extraction/precipitation can also be employed. This involves dissolving the crude product in a dilute acid, washing with an organic solvent to remove neutral impurities, and then precipitating the pure amine by adding a base.[2]

Experimental Protocols

Method 1: Synthesis via Ammonolysis

  • Reaction Setup: In a suitable pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, and a combined catalyst of copper chloride and tetrabutylammonium chloride.[1]

  • Reaction: Heat the mixture to 115°C and maintain for 6 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with chloroform (2 x 100 mL).[1]

  • Washing: Wash the combined organic phases with saturated brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4).[1]

Method 2: Synthesis via Hofmann Degradation

  • Acid Chloride Formation: Heat a mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride at a gentle reflux for 5 hours. After the reaction, evaporate the excess thionyl chloride under reduced pressure to get the crude acid chloride.[1]

  • Amide Formation: Disperse the crude acid chloride in anhydrous tetrahydrofuran and add it dropwise to 30% aqueous ammonia, pre-cooled to 10°C, over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 5 hours.[1]

  • Extraction: Separate the layers and extract the aqueous layer with chloroform (3 x 200 mL).[1]

  • Washing: Combine the organic phases and wash with 5% aqueous sodium hydroxide solution, followed by saturated brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-methyl-5-fluoro-2-pyridinecarboxamide.[1]

  • Hofmann Degradation: In an ice-salt bath, mix the crude amide with a 12% sodium hydroxide solution and cool to 5°C. At this temperature, add a freshly prepared 12.5% sodium hypobromite solution dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature and react for 1 hour. Then, heat the mixture to 75°C for 2 hours.[1]

  • Final Work-up: Cool the reaction to room temperature and extract with dichloromethane (3 x 150 mL). Wash the combined organic phases with brine twice and remove the solvent under reduced pressure to obtain the crude this compound.[1]

  • Purification: Recrystallize the crude product from toluene.[1]

Visual Guides

Ammonolysis_Workflow start Start: 2-chloro-4-methyl- 5-fluoropyridine react Ammonolysis (NH3, CuCl, Bu4NCl, 115°C, 6h) start->react extract Work-up: Chloroform Extraction react->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purification: Silica Gel Chromatography dry->purify end Product: 2-Amino-5-fluoro- 4-picoline purify->end

Caption: Workflow for the synthesis of this compound via ammonolysis.

Hofmann_Degradation_Workflow cluster_amide_synthesis Amide Synthesis cluster_hofmann Hofmann Degradation start Start: 4-methyl-5-fluoro- 2-pyridinecarboxylic acid acid_chloride Acid Chloride Formation (SOCl2, reflux) start->acid_chloride amide_formation Amide Formation (NH3(aq), 10°C -> RT) acid_chloride->amide_formation workup1 Extraction & Washing amide_formation->workup1 amide_intermediate Crude Amide Intermediate workup1->amide_intermediate degradation Hofmann Reaction (NaOBr, 5°C -> 75°C) amide_intermediate->degradation workup2 Extraction & Washing degradation->workup2 recrystallization Purification: Recrystallization (Toluene) workup2->recrystallization final_product Product: 2-Amino-5-fluoro- 4-picoline recrystallization->final_product

Caption: Workflow for the synthesis of this compound via Hofmann degradation.

Troubleshooting_Logic start Low Product Purity route_q Which Synthesis Route? start->route_q ammonolysis Ammonolysis route_q->ammonolysis hofmann Hofmann Degradation route_q->hofmann temp_issue Potential Cause: High Reaction Temp (>130°C) ammonolysis->temp_issue amide_issue Potential Cause: Incomplete Amide Formation hofmann->amide_issue degrad_issue Potential Cause: Poor Temp Control during Degradation hofmann->degrad_issue purify_recrys Solution: Recrystallization (Toluene) hofmann->purify_recrys temp_sol Solution: Control Temp (115°C) temp_issue->temp_sol purify_col Solution: Silica Gel Chromatography temp_issue->purify_col amide_sol Solution: Monitor Amide Formation (TLC/LCMS) amide_issue->amide_sol degrad_sol Solution: Strict Temp Profile (5°C -> 75°C) degrad_issue->degrad_sol

Caption: Troubleshooting logic for addressing low purity in product synthesis.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-picoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

A1: The regiochemical outcome of EAS reactions on this compound is primarily governed by the directing effects of the three substituents on the pyridine ring:

  • 2-Amino group (-NH₂): This is a powerful activating and ortho-, para-directing group. It strongly directs incoming electrophiles to the 3- and 5-positions.

  • 4-Methyl group (-CH₃): This is a weakly activating and ortho-, para-directing group, influencing positions 3- and 5-.

  • 5-Fluoro group (-F): This is a deactivating group due to its inductive effect (-I) but can also be weakly ortho-, para-directing due to its resonance effect (+M).

The interplay of these effects means that the 3- and 6-positions are the most likely sites for electrophilic attack. The powerful activating effect of the amino group often dominates, making the 3-position particularly susceptible to substitution. However, steric hindrance from the adjacent methyl group at position 4 can also influence the outcome.

Q2: I am observing a mixture of isomers in my nitration reaction. How can I improve the selectivity for the desired regioisomer?

A2: Achieving high regioselectivity in the nitration of 2-amino-4-methylpyridine derivatives can be challenging.[1] The formation of both 3-nitro and 5-nitro isomers is common.[1] To improve selectivity:

  • Protect the amino group: Converting the highly activating amino group into a less activating amide (e.g., acetamide) can modulate its directing strength and improve selectivity. This is a common strategy to avoid polysubstitution and control regiochemistry in reactions with anilines and related compounds.

  • Reaction Conditions: Carefully controlling the reaction temperature and the choice of nitrating agent is crucial. Using a mixture of concentrated sulfuric acid and nitric acid is a standard method.[1]

  • Alternative Routes: For specific isomers, multi-step synthetic routes, such as those involving diazotization and subsequent displacement reactions on a pre-functionalized ring, may offer better control.[1]

Q3: Halogenation of my this compound is not selective. What strategies can I employ to control the position of halogenation?

A3: Direct halogenation of substituted pyridines can often lead to mixtures of isomers. The regiochemical outcome is a delicate balance between the directing effects of the existing substituents and the pyridine ring nitrogen.[2] To improve selectivity:

  • Milder Reagents: Using N-halosuccinimides (NCS, NBS, NIS) can sometimes provide better control compared to using elemental halogens.

  • Protecting Groups: Similar to nitration, protecting the amino group can alter the electronic properties of the ring and lead to a different regiochemical outcome.

  • Alternative Strategies: If direct halogenation remains unselective, consider alternative methods such as forming a pyridine N-oxide to activate specific positions or employing directed metalation strategies.

Q4: My Suzuki coupling reaction with a bromo-derivative of this compound is giving a low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields in Suzuki couplings with aminopyridines are often due to catalyst inhibition or deactivation. The lone pairs on both the pyridine nitrogen and the amino group can coordinate to the palladium catalyst.[3] Key areas for troubleshooting include:

  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings.

  • Base Selection: The strength and type of base can significantly impact the reaction. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.

  • Protecting the Amino Group: While it is often desirable to avoid extra steps, protecting the amino group can prevent catalyst inhibition and improve yields.

  • Oxygen Contamination: Thoroughly degassing all solvents and reagents is crucial to prevent catalyst deactivation.[3]

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Issue Potential Cause(s) Troubleshooting Steps
Low Regioselectivity (Mixture of Isomers) - Strong activation by the amino group leading to multiple reactive sites. - Competing directing effects of substituents.1. Protect the Amino Group: Convert the -NH₂ to an amide (e.g., using acetic anhydride) to moderate its activating effect. 2. Optimize Reaction Conditions: Carefully control the temperature (often lower temperatures favor selectivity) and the rate of addition of the electrophile. 3. Change the Electrophile/Reagent: For halogenation, switch from elemental halogens to N-halosuccinimides.
Low Yield - Deactivation of the pyridine ring by the fluoro group and protonation under acidic conditions. - Substrate degradation under harsh reaction conditions.1. Protect the Amino Group: This can also prevent protonation of the ring nitrogen to some extent. 2. Use Milder Conditions: Explore alternative, milder reagents and lower reaction temperatures. 3. Optimize Reaction Time: Monitor the reaction closely to avoid over-reaction and decomposition.
Polysubstitution - High activation of the ring by the amino group.1. Protect the Amino Group: This is the most effective way to prevent polysubstitution. 2. Use Stoichiometric Control: Carefully control the amount of the electrophilic reagent used.
Suzuki Cross-Coupling (with a bromo-derivative)
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion - Catalyst inhibition by the amino group and/or pyridine nitrogen.[3] - Inactive catalyst. - Low reactivity of the C-Br bond.1. Change the Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may be necessary. 3. Protect the Amino Group: Consider protecting the amino group as a carbamate (e.g., Boc) or an amide. 4. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents.
Protodeboronation of Boronic Acid - Hydrolysis of the boronic acid, especially under aqueous and basic conditions.1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable to hydrolysis.[3] 2. Anhydrous Conditions: Use anhydrous solvents and bases. 3. Use a Milder Base: If the reaction allows, a weaker base may reduce the rate of protodeboronation.
Homocoupling of Boronic Acid - Presence of oxygen or Pd(II) species.1. Thorough Degassing: Ensure the reaction is completely free of oxygen. 2. Use a Pd(0) Source: Or use a precatalyst that is efficiently reduced to Pd(0).

Quantitative Data on Regioselectivity

While specific quantitative data for reactions directly on this compound is limited in the literature, the following tables provide expected outcomes based on data from structurally analogous compounds.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophileMajor Product(s)Minor Product(s)Expected Yield/Ratio (based on analogues)
NitrationHNO₃/H₂SO₄2-Amino-5-fluoro-4-methyl-3-nitropyridine, 2-Amino-5-fluoro-4-methyl-6-nitropyridine-Mixture of isomers; protection of the amino group is recommended to improve selectivity. For 2-amino-4-methylpyridine, nitration favors the 5-position (para to the amino group).[1]
BrominationBr₂/AcOH or NBS2-Amino-3-bromo-5-fluoro-4-methylpyridine, 2-Amino-6-bromo-5-fluoro-4-methylpyridineDibrominated productsHigh yields for monobromination can be achieved with careful control of stoichiometry. For 2-aminopyridines, bromination often occurs at the 5-position.

Table 2: Representative Yields for Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine with Arylboronic Acids

Data below is adapted from the Suzuki coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and provides a strong indication of expected performance.[4]

Arylboronic AcidCatalyst SystemBaseSolventExpected Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~78

Experimental Protocols

Protocol 1: General Procedure for the Protection of the Amino Group (Acetylation)
  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv) or pyridine (2.0 equiv).

  • Acylation: Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetamide by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for Bromination of this compound
  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as acetic acid or a chlorinated solvent like DCM or chloroform.

  • Brominating Agent: Slowly add a solution of bromine (1.0-1.1 equiv) in the same solvent or N-bromosuccinimide (1.0-1.1 equiv) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Amino-5-bromo-4-picoline
  • Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[4]

  • Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Workflows and Concepts

Electrophilic_Aromatic_Substitution_Workflow start Start with this compound check_reactivity High reactivity/Polysubstitution expected? start->check_reactivity protect_amino Protect Amino Group (e.g., Acetylation) check_reactivity->protect_amino Yes eas_reaction Perform Electrophilic Aromatic Substitution (Nitration/Halogenation) check_reactivity->eas_reaction No protect_amino->eas_reaction deprotection Deprotect Amino Group (if necessary) eas_reaction->deprotection workup Work-up and Purification eas_reaction->workup If no protection deprotection->workup product Desired Regioisomer workup->product

Caption: Workflow for Electrophilic Aromatic Substitution.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling? catalyst_issue Check Catalyst System start->catalyst_issue Possible Cause base_issue Evaluate Base start->base_issue Possible Cause protection_issue Consider Amino Protection start->protection_issue Possible Cause conditions_issue Optimize Conditions start->conditions_issue Possible Cause solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst_issue->solution1 Solution solution2 Try a stronger base (e.g., K3PO4) base_issue->solution2 Solution solution3 Protect -NH2 as an amide or carbamate protection_issue->solution3 Solution solution4 Ensure thorough degassing Increase temperature conditions_issue->solution4 Solution

Caption: Troubleshooting Suzuki Coupling Reactions.

Regioselectivity_Factors center_node Regioselectivity of This compound amino 2-Amino Group (Strong Activator, o,p-director) center_node->amino Influenced by methyl 4-Methyl Group (Weak Activator, o,p-director) center_node->methyl Influenced by fluoro 5-Fluoro Group (Deactivator, o,p-director) center_node->fluoro Influenced by sterics Steric Hindrance center_node->sterics Influenced by

References

Troubleshooting low yields in "2-Amino-5-fluoro-4-picoline" coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 2-Amino-5-fluoro-4-picoline.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield in my coupling reaction with this compound?

Low yields with this compound, a substituted aminopyridine, are frequently due to catalyst inhibition or deactivation. The lone pairs of electrons on both the pyridine nitrogen and the 2-amino group can coordinate with the palladium catalyst, effectively sequestering it from the catalytic cycle. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the coupling partner. Key areas to investigate include the catalyst system (palladium precursor and ligand), base selection, solvent, and reaction temperature.

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with your desired coupling, leading to reduced yields and complex purification.

  • Protodeboronation (in Suzuki Couplings): This is the hydrolysis of the boronic acid/ester back to the corresponding arene.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) and ensure anhydrous reaction conditions.

  • Dehalogenation: The premature replacement of the halide on your coupling partner with a hydrogen atom.

    • Solution: Ensure solvents are not potential hydride sources and optimize the reaction time to avoid prolonged heating after the reaction has reached completion.

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct, often exacerbated by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Q3: How critical is the choice of ligand for this substrate?

The choice of ligand is paramount. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and sterically hinder the coordination of the pyridine and amino nitrogens. Ligands such as SPhos, XPhos, and RuPhos have shown success in similar systems.

Q4: Can the reaction be run open to the air?

It is strongly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Exposure to air can lead to catalyst deactivation through oxidation and can promote undesirable side reactions like the homocoupling of boronic acids. For consistent and optimal results, all coupling reactions should be performed under an inert atmosphere.

Troubleshooting Guide: Low Yields

If you are experiencing low yields, follow this logical troubleshooting workflow. Start by addressing the most common and impactful variables first.

Low Conversion of Starting Material

// Nodes Start [label="Low or No Conversion", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_System [label="Issue with Catalyst System?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent_Quality [label="Issue with Reagents/Setup?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Conditions [label="Suboptimal Reaction Conditions?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Path Ligand_Choice [label="Is the ligand appropriate?\n(Bulky, electron-rich, e.g., SPhos, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Loading [label="Is catalyst loading sufficient?\n(Try increasing from 1-2 mol% to 3-5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precatalyst [label="Using a precatalyst?\n(G3/G4 precatalysts can be more active)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition [label="Is there catalyst decomposition?\n(Formation of palladium black)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagent Path Inert_Atmosphere [label="Is the system truly inert?\n(Thoroughly degas solvents, use Schlenk line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Purity [label="Are reagents pure and dry?\n(Dry solvents, check starting material purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Are all components soluble?\n(Try a different solvent like Dioxane, Toluene, or THF)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path Base_Choice [label="Is the base optimal?\n(Screen bases: K₂CO₃, Cs₂CO₃, K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Is the temperature correct?\n(Typically 80-110 °C. Too high can cause decomposition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Is the reaction time sufficient?\n(Monitor by TLC/LC-MS to check for completion)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Catalyst_System [label="Yes"]; Start -> Reagent_Quality [label="No"]; Catalyst_System -> Ligand_Choice; Ligand_Choice -> Catalyst_Loading [label="No"]; Catalyst_Loading -> Precatalyst [label="No"]; Precatalyst -> Decomposition [label="No"]; Decomposition -> Reagent_Quality [label="No"];

Reagent_Quality -> Inert_Atmosphere; Inert_Atmosphere -> Reagent_Purity [label="No"]; Reagent_Purity -> Solubility [label="No"]; Solubility -> Reaction_Conditions [label="No"];

Reaction_Conditions -> Base_Choice; Base_Choice -> Temperature [label="No"]; Temperature -> Time [label="No"];

// Success node Success [label="Problem Solved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand_Choice -> Success [label="Yes"]; Catalyst_Loading -> Success [label="Yes"]; Precatalyst -> Success [label="Yes"]; Decomposition -> Success [label="Yes"]; Inert_Atmosphere -> Success [label="Yes"]; Reagent_Purity -> Success [label="Yes"]; Solubility -> Success [label="Yes"]; Base_Choice -> Success [label="Yes"]; Temperature -> Success [label="Yes"]; Time -> Success [label="Yes"]; } end_dot Caption: Troubleshooting workflow for low conversion in coupling reactions.

Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling

While specific comparative data for this compound is not widely published, the following table summarizes yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine , with various arylboronic acids. This data provides a strong indication of expected yields under similar conditions.[1][2]

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)78
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

Data adapted from reactions on 5-bromo-2-methylpyridin-3-amine, a close structural analog.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound (assuming a bromo- or chloro- precursor) with an arylboronic acid.[1][2]

Materials:

  • 2-Amino-5-halo-4-picoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane and Degassed Water (4:1 ratio)

  • Schlenk flask or sealed vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 2-Amino-5-halo-4-picoline, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent, concentrate the organic layer under reduced pressure, and purify the crude product by flash column chromatography.

// Edges Setup -> Inert -> Add_Catalyst -> Heat -> Monitor -> Workup -> Extract -> Purify; } end_dot Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound (as the halide) with a primary or secondary amine.[3]

Materials:

  • 2-Amino-5-halo-4-picoline (1.0 eq)

  • Amine (1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup: In a glovebox, add the 2-Amino-5-halo-4-picoline, amine, base, and palladium precatalyst to a dry, sealable reaction tube equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.

References

Alternative reagents and catalysts for "2-Amino-5-fluoro-4-picoline" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluoro-4-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary, industrially viable methods for the synthesis of this compound:

  • Aminolysis of 2-chloro-4-methyl-5-fluoropyridine: This method involves the direct amination of a halogenated precursor using aqueous ammonia in the presence of a catalyst.[1]

  • Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide: This route starts with the corresponding carboxylic acid, which is converted to the primary amide and subsequently undergoes a Hofmann degradation to yield the final product.[1]

Q2: What are some alternative catalysts for the aminolysis of 2-chloro-4-methyl-5-fluoropyridine?

A2: While a combination of copper chloride and tetrabutylammonium chloride is a documented catalyst system, palladium-based catalysts are also highly effective for C-N bond formation in similar systems.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful alternative for the synthesis of aryl amines. Various phosphine ligands can be employed to modulate the reactivity and scope of the palladium catalyst.

Q3: Can I use an alternative to aqueous ammonia for the amination step?

A3: Yes, several ammonia surrogates can be used in amination reactions. These are often employed to overcome issues with the volatility and poor reactivity of ammonia, or to prevent over-alkylation. Some alternatives include:

  • Ammonia equivalents: such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), which require a subsequent deprotection step.

  • Protected ammonia sources: Phthalimide (used in the Gabriel synthesis) or diformamide can be used, followed by deprotection.[2]

  • Ammonia gas: Can be used directly in some catalytic systems.

Q4: How can I purify the final product, this compound?

A4: Common purification techniques for this compound include:

  • Silica gel column chromatography: Using a solvent system such as ethyl acetate/petroleum ether.[1]

  • Recrystallization: Toluene is a suitable solvent for recrystallization.[1]

  • Acid-base extraction: The product can be dissolved in an acidic aqueous solution to form the salt, washed with an organic solvent to remove non-basic impurities, and then the free amine can be precipitated by adding a base.

Troubleshooting Guides

Aminolysis of 2-chloro-4-methyl-5-fluoropyridine
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials.1. Use fresh, high-purity copper catalyst. Consider pre-activation if necessary. For palladium catalysts, ensure an oxygen-free environment to prevent catalyst oxidation. 2. Gradually increase the reaction temperature, monitoring for by-product formation. A temperature of around 115°C has been reported to be effective.[1] 3. Ensure the 2-chloro-4-methyl-5-fluoropyridine is dry and of high purity.
Formation of by-products 1. Reaction temperature is too high. 2. Catalyst selectivity is low.1. Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can lead to a decrease in selectivity.[1] 2. For copper-catalyzed reactions, ensure the correct catalyst loading. For palladium-catalyzed reactions (Buchwald-Hartwig), screen different phosphine ligands to optimize selectivity.
Difficulty in product isolation 1. Incomplete extraction from the aqueous phase. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent like chloroform or ethyl acetate.[1] 2. Add a small amount of brine to the aqueous layer to help break the emulsion.
Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide
Issue Possible Cause(s) Suggested Solution(s)
Low yield in the amide formation step 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Hydrolysis of the acid chloride before amidation.1. Ensure sufficient reaction time and temperature (weak reflux for 5 hours with thionyl chloride).[1] 2. Use anhydrous tetrahydrofuran as the solvent and ensure the ammonia water is cooled (around 10°C) before the dropwise addition of the acid chloride solution.[1]
Low yield in the Hofmann degradation step 1. Degradation of the isocyanate intermediate. 2. Incomplete reaction.1. Maintain a low temperature (around 5°C) during the addition of the sodium hypobromite solution.[1] 2. Ensure the appropriate stoichiometry of the base and bromine.
Formation of impurities 1. Side reactions during the degradation. 2. Incomplete conversion of the starting amide.1. The Hofmann rearrangement is generally a clean reaction. Impurities may arise from the starting materials. Ensure the purity of the 4-methyl-5-fluoro-2-pyridinecarboxamide. 2. Monitor the reaction by TLC to ensure complete consumption of the starting material.

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes for this compound

Method Starting Material Key Reagents Catalyst Reported Yield Reference
Aminolysis2-chloro-4-methyl-5-fluoropyridine27% Ammonia waterCopper chloride, Tetrabutylammonium chloride34% (two steps)[1]
Hofmann Degradation4-methyl-5-fluoro-2-pyridinecarboxylic acidThionyl chloride, 30% Ammonia water, Sodium hydroxide, BromineNone59% (total)[1]

Experimental Protocols

Method 1: Aminolysis of 2-chloro-4-methyl-5-fluoropyridine
  • Reaction Setup: To a suitable pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper chloride, and tetrabutylammonium chloride.

  • Reaction Conditions: Heat the mixture to 115°C and maintain this temperature for 6 hours with stirring.[1]

  • Work-up: Cool the reaction mixture to room temperature. Extract the aqueous layer twice with chloroform (2 x 100 mL).

  • Purification: Combine the organic phases and wash once with saturated brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4 ratio) to obtain this compound as an off-white solid.[1]

Method 2: Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide

Step A: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide

  • Acid Chloride Formation: Heat a mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride at a gentle reflux for 5 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.[1]

  • Amide Formation: Disperse the crude acid chloride in anhydrous tetrahydrofuran (150 mL). Add this solution dropwise over 30 minutes to 30% aqueous ammonia that has been pre-cooled to 10°C. Allow the reaction mixture to slowly warm to room temperature and stir for 5 hours.

  • Work-up: Separate the layers and extract the aqueous layer three times with chloroform (3 x 200 mL). Combine the organic phases, wash once with 5% sodium hydroxide solution and once with saturated brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 4-methyl-5-fluoro-2-pyridinecarboxamide. This crude product is used directly in the next step.[1]

Step B: Hofmann Degradation

  • Reaction Setup: In a flask equipped with a stirrer, place the crude 4-methyl-5-fluoro-2-pyridinecarboxamide and 65 mL of 12% sodium hydroxide solution. Cool the mixture to 5°C using an ice-salt bath.

  • Reagent Addition: At this temperature, add a freshly prepared 12% sodium hypobromite solution dropwise.

  • Work-up and Purification: After the reaction is complete, the crude product can be purified by recrystallization from toluene to yield off-white this compound.[1]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_aminolysis Aminolysis Route cluster_hofmann Hofmann Degradation Route A1 2-chloro-4-methyl-5-fluoropyridine A2 Amination with aq. NH3 A1->A2 CuCl/TBACl catalyst, 115°C A3 This compound A2->A3 B1 4-methyl-5-fluoro-2-pyridinecarboxylic acid B2 Acid Chloride Formation B1->B2 SOCl2 B3 Amide Formation B2->B3 aq. NH3 B4 Hofmann Degradation B3->B4 Br2, NaOH B5 This compound B4->B5

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Aminolysis Start Low Yield Observed Check_Temp Is reaction temp. optimal? Start->Check_Temp Check_Catalyst Is catalyst active? Check_Temp->Check_Catalyst Yes Increase_Temp Increase temperature cautiously Check_Temp->Increase_Temp No Check_Reagents Are reagents pure/dry? Check_Catalyst->Check_Reagents Yes Use_Fresh_Catalyst Use fresh catalyst/ligand Check_Catalyst->Use_Fresh_Catalyst No Purify_Reagents Purify/dry starting materials Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Increase_Temp->Success Use_Fresh_Catalyst->Success Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in the aminolysis reaction.

References

Managing exothermic reactions during "2-Amino-5-fluoro-4-picoline" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 2-Amino-5-fluoro-4-picoline. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and which steps are most likely to be exothermic?

A1: There are two primary synthesis routes for this compound:

  • Route 1: Amination of 2-chloro-4-methyl-5-fluoropyridine. This is a nucleophilic aromatic substitution (SNAr) reaction. The amination step, particularly when using ammonia or other amines at elevated temperatures and pressures, can be highly exothermic. Uncontrolled conditions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Route 2: Hofmann rearrangement of 4-methyl-5-fluoro-2-pyridinecarboxamide. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom. The reaction is typically initiated by heating and can be exothermic, especially at a larger scale.

Q2: What are the main hazards associated with uncontrolled exothermic reactions in this synthesis?

A2: The primary hazards include:

  • Runaway Reaction: An uncontrolled increase in the reaction rate leading to a rapid spike in temperature and pressure.

  • Vessel Over-pressurization: Can exceed the pressure rating of the reactor, leading to a potential rupture or explosion.

  • Product and Reagent Decomposition: High temperatures can cause the desired product and unreacted starting materials to decompose, potentially generating toxic or flammable gases.

  • Formation of Impurities: Side reactions are often accelerated at higher temperatures, leading to a lower yield and purity of the final product. For instance, in the amination of 2-chloro-4-methyl-5-fluoropyridine, increased temperatures can lead to the formation of undesired by-products.[1]

Q3: How can I assess the thermal risk of my reaction?

A3: A thorough thermal hazard assessment is crucial before scaling up any reaction. This can be done through:

  • Literature Review: Search for information on similar reactions to understand their thermal profiles.

  • Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide quantitative data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).

  • Adiabatic Calorimetry: Can determine the potential for a runaway reaction by measuring the temperature and pressure rise under adiabatic conditions.

Troubleshooting Guide: Managing Exothermic Reactions

This guide provides troubleshooting steps for specific issues you might encounter during the synthesis of this compound.

Issue 1: Rapid, Uncontrolled Temperature Increase During Amination

Question: During the amination of 2-chloro-4-methyl-5-fluoropyridine with aqueous ammonia, I observed a sudden and rapid increase in the reactor temperature, even with cooling applied. What should I do, and how can I prevent this in the future?

Answer:

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the feed immediately.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.

  • Emergency Quenching (if necessary and planned for): If the temperature continues to rise uncontrollably, and you have a pre-planned quenching procedure, execute it. This could involve adding a cold, inert solvent or a chemical quencher. Caution: Only perform a quench if you have assessed its safety and potential consequences beforehand.

Preventative Measures:

  • Control the Rate of Addition (Semi-batch Operation): Instead of adding all reactants at once, add the limiting reagent (e.g., the amine) slowly and in a controlled manner. This allows the cooling system to remove the heat as it is generated.

  • Use an Inhibitor: For reactions of chloropyridines with amines, which can be violently exothermic, the use of an inhibitor such as a fluoride salt can help to control the reaction rate and temperature.

  • Adequate Dilution: Conducting the reaction in a larger volume of an appropriate solvent increases the overall heat capacity of the system, which helps to buffer temperature changes.

  • Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature will slow down the reaction rate and the rate of heat generation.

  • Efficient Stirring: Ensure efficient agitation to promote heat transfer to the cooling jacket and prevent the formation of localized hot spots.

Issue 2: Pressure Buildup in the Reactor

Question: I am running the Hofmann rearrangement of 4-methyl-5-fluoro-2-pyridinecarboxamide and have noticed a pressure increase that is higher than expected from the vapor pressure of the solvent at the reaction temperature. What could be the cause and how can I mitigate it?

Answer:

Potential Causes:

  • Gas Evolution: The Hofmann rearrangement produces carbon dioxide as a byproduct, which can contribute to pressure buildup.

  • Solvent Boiling: If the reaction exotherm is not adequately controlled, the temperature can exceed the boiling point of the solvent.

  • Decomposition: At elevated temperatures, starting materials or products may decompose, generating non-condensable gases.

Mitigation Strategies:

  • Venting: Ensure the reactor is equipped with a properly sized vent and pressure relief system.

  • Temperature Control: Carefully control the heating rate and have an efficient cooling system on standby.

  • Off-gas Monitoring: Monitoring the composition and flow rate of the off-gas can provide an early indication of a problem.

  • Headspace Management: Ensure sufficient headspace in the reactor to accommodate any expected gas evolution.

Quantitative Data for Exotherm Management

ParameterIllustrative Value (Amination)Illustrative Value (Hofmann Rearrangement)Significance
Heat of Reaction (ΔHr) -150 kJ/mol-80 kJ/molThe total amount of heat released by the reaction. Higher values indicate a greater potential for a large temperature increase.
Adiabatic Temperature Rise (ΔTad) 120 °C65 °CThe theoretical temperature increase if all the heat of reaction were to be absorbed by the reaction mass without any heat loss to the surroundings. A high ΔTad is a key indicator of a potential runaway reaction.
Maximum Temperature of Synthesis Reaction (MTSR) 180 °C150 °CThe maximum temperature that could be reached in the event of a cooling failure. This should be well below the decomposition temperature of any components in the reaction mixture.
Time to Maximum Rate under Adiabatic Conditions (TMRad) 30 minutes90 minutesThe time it would take for the reaction to reach its maximum rate (and likely runaway) under adiabatic conditions. A shorter TMRad indicates a more severe hazard.

Note: The values in this table are for illustrative purposes only and should not be used for actual process safety calculations. Experimental determination of these parameters for your specific reaction conditions is essential.

Experimental Protocols

Key Experiment: Controlled Amination of 2-chloro-4-methyl-5-fluoropyridine (Illustrative Protocol)

Objective: To perform the amination reaction under controlled conditions to minimize the risk of a thermal runaway.

Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and a controlled addition pump.

  • Initial Charge: Charge the reactor with 2-chloro-4-methyl-5-fluoropyridine and a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 90 °C) using the jacketed cooling system.

  • Controlled Addition: Begin the slow, subsurface addition of concentrated aqueous ammonia via the addition pump. Monitor the internal temperature closely. The addition rate should be set such that the cooling system can maintain a stable internal temperature (e.g., ± 2 °C of the setpoint).

  • Monitoring: Continuously monitor the internal temperature and pressure throughout the addition and the subsequent hold period.

  • Hold Period: After the addition is complete, maintain the reaction at the set temperature until the reaction is complete, as determined by in-process control (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.

Visualizations

Logical Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_assessment 1. Thermal Hazard Assessment cluster_control 2. Implement Control Measures cluster_monitoring 3. In-Process Monitoring cluster_response 4. Emergency Response Plan Lit_Review Literature Review Calorimetry Calorimetry (DSC, RC1) Adiabatic_Test Adiabatic Calorimetry Controlled_Addition Controlled Reagent Addition Calorimetry->Controlled_Addition Quenching Emergency Quenching Adiabatic_Test->Quenching Dilution Adequate Dilution Cooling Efficient Cooling System Inhibitor Use of Inhibitor (if applicable) Temp_Monitoring Continuous Temperature Monitoring Pressure_Monitoring Pressure Monitoring Stop_Addition Stop Reagent Feed Temp_Monitoring->Stop_Addition Off_Gas Off-Gas Analysis Pressure_Monitoring->Stop_Addition Max_Cooling Maximize Cooling

Caption: A logical workflow for the assessment and management of exothermic reactions.

Decision Tree for Responding to a Temperature Excursion

Temperature_Excursion_Response Start Temperature Excursion Detected Stop_Feed Stop Reagent Feed Start->Stop_Feed Max_Cooling Maximize Cooling Stop_Feed->Max_Cooling Temp_Stable Is Temperature Stabilizing? Max_Cooling->Temp_Stable Continue_Monitoring Continue Monitoring Temp_Stable->Continue_Monitoring Yes Emergency_Plan Activate Emergency Plan (e.g., Quenching) Temp_Stable->Emergency_Plan No Investigate Investigate Root Cause Continue_Monitoring->Investigate Emergency_Plan->Investigate

References

Technical Support Center: Characterization of Impurities in 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "2-Amino-5-fluoro-4-picoline."

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential process-related impurities I should expect in my this compound sample?

A1: Based on common synthesis routes, potential impurities could arise from starting materials, intermediates, or by-products.[1][2] One common synthesis starts from 2-chloro-4-methyl-5-fluoropyridine.[1] Another involves the Hofmann degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide.[1] Therefore, you should consider the following:

  • Starting Materials: Unreacted 2-chloro-4-methyl-5-fluoropyridine or 4-methyl-5-fluoro-2-pyridinecarboxylic acid.

  • Intermediates: Residual 4-methyl-5-fluoro-2-pyridinecarboxamide.

  • Isomeric Impurities: Positional isomers of the starting materials or the final product that may form under certain reaction conditions.

  • Degradation Products: Products arising from the decomposition of the main compound, potentially through oxidation or hydrolysis.

Q2: I am observing poor peak shape (fronting or tailing) for the main peak during HPLC analysis. What could be the cause and how can I fix it?

A2: Poor peak shape in HPLC for basic compounds like picoline derivatives is a common issue.[3][4] Here are the likely causes and solutions:

  • Cause 1: Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[5][6]

    • Solution: Dilute your sample and inject a smaller volume.[5]

  • Cause 3: Secondary Interactions: The amino group in your compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase to protonate the basic analytes. Alternatively, consider using a column with a different stationary phase, such as a phenyl or fluorinated phase, which can offer different selectivity.[3]

  • Cause 4: Column Contamination: Buildup of strongly retained compounds can create active sites.[3]

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[3]

Q3: My GC-MS analysis shows no peaks or very small peaks for my sample. What should I check?

A3: This issue can stem from problems with the sample, the injector, or the column.

  • Step 1: Verify Sample Integrity: Ensure your sample has an appropriate concentration and has not degraded.[5]

  • Step 2: Check the Inlet: Aromatic amines can be active and may adsorb to surfaces in the inlet.[5][7]

    • Troubleshooting: Clean or replace the inlet liner. Ensure the liner is properly deactivated.[5]

  • Step 3: Evaluate Injection Parameters: For splitless injections, an initial oven temperature that is too high can cause problems.[5]

    • Troubleshooting: Lower the initial column temperature.[5]

  • Step 4: Check for System Leaks: A leak in the injector can lead to sample loss, especially for more volatile compounds.[5]

    • Troubleshooting: Use an electronic leak detector to check for and repair any leaks.[5]

  • Step 5: Consider Derivatization: Aromatic amines can sometimes exhibit poor chromatographic behavior.[8]

    • Troubleshooting: While not always necessary, derivatization can improve peak shape and detectability.

Q4: I have detected an unknown impurity. What is the best workflow to identify and characterize it?

A4: A systematic approach combining chromatographic and spectroscopic techniques is essential for impurity identification.[9][10]

  • Gather Preliminary Data with LC-MS: Couple your HPLC method to a mass spectrometer to get the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight.[9][11]

  • Propose Potential Structures: Based on the molecular weight and knowledge of the synthetic process, propose likely structures for the impurity.[10]

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the impurity for further analysis.

  • Perform Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to definitively determine the structure.[9][12] The ¹⁹F NMR will be particularly useful due to the fluorine atom in the molecule, as the fluorine chemical shift is very sensitive to the local chemical environment.[13]

  • Confirm and Quantify: Once identified, synthesize a reference standard for the impurity to confirm its identity and to develop a validated analytical method for its quantification.[10]

Quantitative Data Summary

The following tables provide hypothetical data for potential impurities and typical starting parameters for analytical methods. This data should be used as a guideline and may need to be optimized for your specific system and samples.

Table 1: Potential Impurities in this compound

Impurity NamePotential SourceExpected [M+H]⁺ (m/z)
2-Chloro-4-methyl-5-fluoropyridineStarting Material146.0
4-Methyl-5-fluoro-2-pyridinecarboxylic acidStarting Material156.0
4-Methyl-5-fluoro-2-pyridinecarboxamideIntermediate155.0
2-Amino-4-picolineBy-product (defluorination)109.1
5-Fluoro-4-picolin-2-olHydrolysis Product128.1

Table 2: Typical Starting Parameters for Analytical Methods

ParameterHPLC-UVGC-MS
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[9][14]5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: Acetonitrile[4]Helium at ~1 mL/min[8]
Gradient/Oven Program Start at 5% B, ramp to 95% B over 20 minStart at 60°C, ramp to 280°C at 10°C/min[8]
Flow Rate 1.0 mL/minN/A
Detector UV at 254 nmMass Spectrometer (EI)
Injection Volume 5-10 µL1 µL (Split or Splitless)
Column Temperature 30°CN/A

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% solution of formic acid in HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases before use.[15]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.[15]

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.[15]

    • Inject 5 µL of the sample solution.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and allow to re-equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Protocol 2: GC-MS Method for Impurity Identification

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

  • Sample Preparation:

    • Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like methanol or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C.[8]

    • Injection Mode: Splitless (hold for 1 min).[8]

    • Carrier Gas: Helium with a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each impurity peak with spectral libraries (e.g., NIST) for tentative identification.

    • Correlate findings with potential process-related impurities.

Protocol 3: ¹⁹F NMR for Structural Characterization

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[12]

  • Instrumentation: NMR spectrometer capable of ¹⁹F detection (e.g., 400 MHz).[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H-decoupled ¹⁹F NMR spectrum.

    • The chemical shift of the fluorine atom will be highly sensitive to its environment, allowing for differentiation between the main compound and any fluorine-containing impurities.[13]

    • If multiple fluorine signals are present, consider acquiring a ¹H-coupled ¹⁹F spectrum to gain information about neighboring protons through J-coupling.[16]

  • Data Analysis:

    • Reference the spectrum appropriately (e.g., using an internal or external standard like CFCl₃).

    • Analyze the chemical shifts and coupling patterns to confirm the structure of the main component and to help elucidate the structures of any fluorinated impurities. The presence of a single fluorine environment in the main product should result in a single primary signal, while impurities may show signals at different chemical shifts.[12]

Visualizations

Impurity_Characterization_Workflow start_end start_end process process decision decision output output A Start: Unknown Peak Detected in Sample B Perform LC-MS Analysis A->B C Obtain Molecular Weight (m/z) B->C D Propose Potential Structures (Based on MW and Synthesis Route) C->D E Sufficient Quantity for NMR? D->E F Isolate Impurity (e.g., Preparative HPLC) E->F No G Perform Structural Elucidation (1H, 13C, 19F NMR) E->G Yes F->G H Structure Confirmed? G->H I Synthesize Reference Standard H->I Yes K Review Synthesis Process & Re-evaluate Structures H->K No J Impurity Identified & Characterized I->J K->D

Caption: Workflow for impurity identification and characterization.

HPLC_Troubleshooting_Tree problem problem question question solution solution check check start Problem: Poor Peak Shape (Tailing/Fronting) q1 Is sample dissolved in mobile phase? start->q1 s1 Dissolve sample in mobile phase or inject smaller volume. q1->s1 No q2 Is sample concentration too high? q1->q2 Yes s2 Dilute sample and re-inject. q2->s2 Yes q3 Is mobile phase pH appropriate for a basic compound? q2->q3 No s3 Lower mobile phase pH (e.g., add 0.1% acid) or try a different column phase. q3->s3 No q4 Is the column old or contaminated? q3->q4 Yes s4 Flush column with strong solvent. If no improvement, replace column. q4->s4 Yes

Caption: Troubleshooting decision tree for poor HPLC peak shape.

References

Stability issues of "2-Amino-5-fluoro-4-picoline" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-4-picoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored in a cool, dry place, protected from light.[1] It is advisable to keep the compound in tightly sealed containers to prevent moisture absorption and potential degradation.[2] Some suppliers recommend storage at 2-8°C to maximize shelf life.[1]

Q2: What is the general stability of this compound under standard laboratory conditions?

This compound is generally considered to be a stable compound under standard laboratory conditions.[2] It is a white to off-white crystalline solid.[2] However, prolonged exposure to harsh conditions such as high temperatures, extreme pH, strong oxidizing agents, or intense light may lead to degradation.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of this compound, which contains an aminopyridine ring, the following degradation pathways are plausible:

  • Oxidation: The amino group on the pyridine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[3][4][5]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation.[6][7][8] This is a common degradation pathway for pyridine-containing compounds.

  • Hydrolysis: While generally stable, under extreme acidic or basic conditions, the amino group could potentially undergo hydrolysis, although this is less common for aminopyridines compared to other functional groups.[9]

Q4: How can I monitor the stability of my this compound sample?

The most effective way to monitor the stability of your sample is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your sample over time will allow you to detect any decrease in purity or the appearance of new peaks that may correspond to degradants.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound.

  • Possible Cause 1: Degradation of this compound. Your reaction conditions (e.g., high temperature, strong acids/bases, presence of oxidizing agents) may be causing the starting material to degrade.

    • Troubleshooting Step: Run a control experiment with only this compound under the same reaction conditions (without other reactants) to see if the unexpected peaks are still generated. If so, you will need to adjust your reaction conditions to be milder.

  • Possible Cause 2: Impurities in the starting material. The unexpected peaks may have been present in the initial batch of this compound.

    • Troubleshooting Step: Analyze a fresh sample of your this compound starting material by HPLC to check its initial purity.

Issue 2: The physical appearance of my this compound has changed over time (e.g., color change).

  • Possible Cause: Degradation. A change in color, such as yellowing or darkening, can be an indicator of chemical degradation, possibly due to oxidation or photodecomposition.

    • Troubleshooting Step: Assess the purity of the material using HPLC. If significant degradation has occurred, the material may not be suitable for your experiment. To prevent this in the future, ensure the compound is stored properly in a tightly sealed container, protected from light, and in a cool, dry environment. Consider purging the container with an inert gas like argon or nitrogen before sealing.

Stability Data Summary

Currently, there is limited publicly available quantitative stability data for this compound. The following table summarizes the qualitative stability information and recommended storage conditions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

ConditionRecommended Storage/HandlingPotential for Degradation
Temperature Store in a cool place (2-8°C recommended for long-term storage).[1]High temperatures may accelerate degradation.[10]
pH Use in neutral or near-neutral conditions if possible.Susceptible to degradation under strong acidic or basic conditions.
Light Store in light-resistant containers.[7]Exposure to UV or visible light can cause photodegradation.[6][8]
Oxidizing Agents Avoid contact with strong oxidizing agents.The amino group is prone to oxidation.[4][5]
Moisture Store in tightly sealed containers in a dry environment.[2]The compound may be hygroscopic.

Experimental Protocols

The following are generalized protocols for forced degradation studies based on ICH guidelines, which can be adapted to assess the stability of this compound.[2][11][12][13]

1. Hydrolytic Degradation Study

  • Acidic Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with 0.1 M sodium hydroxide.

    • Analyze the samples by a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1).

    • Follow steps 2-5 from the acidic hydrolysis protocol, neutralizing the samples with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water (1:1).

    • Follow steps 2 and 3 from the acidic hydrolysis protocol.

    • Analyze the samples directly by HPLC.

2. Oxidative Degradation Study

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analyze the samples by HPLC.

3. Photostability Study

  • Place a thin layer of solid this compound in a chemically inert and transparent container.

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a chemically inert and transparent container.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][14][15][16]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.

  • After the exposure, analyze both the exposed and control samples for any changes in physical appearance and by HPLC for purity and degradation products.

4. Thermal Degradation Study

  • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C).

  • Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).

  • Prepare solutions of the withdrawn samples and analyze them by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of This compound acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation photo Photolysis (ICH Q1B light exposure) prep->photo thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc eval Assess Purity Identify Degradants Determine Degradation Rate hplc->eval

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound hydrolysis_product Potential Hydrolysis Products (e.g., hydroxypyridine derivatives) parent->hydrolysis_product H+ / OH- n_oxide N-Oxide Derivatives parent->n_oxide [O] other_oxidized Other Oxidized Products parent->other_oxidized [O] photoproducts Various Photolytic Products parent->photoproducts hν (UV/Vis)

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Study of Synthesis Methods for 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dominant synthesis methods for 2-Amino-5-fluoro-4-picoline, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the performance, experimental protocols, and logical pathways of each method, supported by available experimental data.

Comparative Data of Synthesis Methods

ParameterMethod 1: Hofmann DegradationMethod 2: AminolysisMethod 3: Diazotization (Balz-Schiemann)
Starting Material 4-Methyl-5-fluoro-2-pyridinecarboxylic acid2-chloro-4-methyl-5-fluoropyridine2-Amino-4-picoline
Overall Yield Up to 59%[1]34%[1]~78.6% (calculated from step-wise yields of 93.0% and 84.5%)[2]
Purity Not explicitly statedNot explicitly stated, but purification by silica gel column chromatography is mentioned[1]Not explicitly stated, but recrystallization is used for purification[2]
Key Reagents Thionyl chloride, Ammonia, Sodium hypobromite[1]Ammonia, Copper chloride, Tetrabutylammonium chloride[1]Sodium bromide, Sodium bromate, Sulfuric acid, Anhydrous hydrogen fluoride, Sodium nitrite[2]
Reaction Conditions Multi-step process with varying temperatures (reflux, 10°C, 75°C)[1]High temperature (115-140°C) and pressure (inferred from heating a sealed reaction)[1]Low temperatures for diazotization (-78°C to 5°C) followed by heating (30-70°C)[2]
Apparent Advantages High overall yield reported in some sources.[1]Fewer reaction steps compared to Method 1.Potentially the highest overall yield.
Apparent Disadvantages Multi-step synthesis.Lower overall yield compared to Method 1.[1] Use of a catalyst is required.[1]Use of hazardous reagents like anhydrous hydrogen fluoride.

Experimental Protocols

Method 1: Synthesis via Hofmann Degradation

This method involves three main stages: formation of the acid chloride, amidation, and finally Hofmann degradation.

Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride

  • A mixture of 4-Methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux.

  • The reaction is maintained for 5 hours.

  • After completion, excess thionyl chloride is removed by evaporation under reduced pressure to yield the crude acid chloride intermediate.[1]

Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide

  • The crude acid chloride is dispersed in anhydrous tetrahydrofuran.

  • This solution is added dropwise over 30 minutes to a 30% ammonia water solution, pre-cooled to 10°C.

  • The reaction mixture is slowly allowed to warm to room temperature and stirred for 5 hours.

  • The layers are separated, and the aqueous layer is extracted three times with chloroform.

  • The combined organic phases are washed with a 5% sodium hydroxide solution and then with saturated brine.

  • After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to give the crude amide, which is used directly in the next step.[1]

Step 3: Synthesis of this compound

  • The crude 4-methyl-5-fluoro-2-pyridinecarboxamide is mixed with a 12% sodium hydroxide solution and cooled to 5°C in an ice-salt bath.

  • A freshly prepared 5% sodium hypobromite aqueous solution is added dropwise while maintaining the temperature at 5°C.

  • The mixture is then allowed to warm to room temperature and reacted for 1 hour.

  • The temperature is raised to 75°C and the reaction is continued for 2 hours.

  • After cooling to room temperature, the product is extracted three times with dichloromethane.

  • The combined organic phases are washed twice with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization from toluene.[1]

Method 2: Synthesis via Aminolysis

This method prepares the target compound through the direct amination of a chlorinated precursor.

  • To 2-chloro-4-methyl-5-fluoropyridine, add 27% aqueous ammonia.

  • A combined catalyst of copper chloride (336 mg) and tetrabutylammonium chloride (140 mg) is added.

  • The mixture is heated to 115°C and reacted for 6 hours. It is noted that increasing the temperature to 130°C or higher significantly accelerates the reaction but also increases the formation of by-products.[1]

  • After cooling to room temperature, the mixture is extracted twice with chloroform.

  • The combined organic phases are washed once with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/4 ratio).[1]

Method 3: Synthesis via Diazotization (Balz-Schiemann Reaction)

This two-step method involves the bromination of 2-Amino-4-picoline followed by a Balz-Schiemann reaction to introduce the fluorine atom.

Step 1: Synthesis of 5-bromo-2-Amino-4-picoline

  • In an ice bath, 2-Amino-4-picoline (27.3g, 0.253mol) is added to 180mL of acetonitrile.

  • An aqueous solution (100mL) containing sodium bromide (17.4g, 0.169mol) and sodium bromate (12.7g, 0.084mol) is added under stirring.

  • An aqueous solution of sulfuric acid (37.2g in 80mL water, 0.380mol) is then added dropwise while maintaining the cool temperature.

  • The reaction is allowed to proceed at room temperature for 3 hours.

  • The reaction is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate (3 x 150mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is recrystallized from an ethyl acetate/petroleum ether system to yield 5-bromo-2-Amino-4-picoline (38.3g, 93.0% yield).[2]

Step 2: Synthesis of this compound (via intermediate)

  • 5-bromo-2-Amino-4-picoline (38.3g, 0.204mol) is dissolved in anhydrous hydrogen fluoride (80mL) in a Teflon reaction vessel.

  • Sodium nitrite (15.5g, 0.224mol) is added to the solution at -78°C.

  • The reaction mixture is stirred for 30 minutes at a temperature between -5°C and 5°C.

  • The temperature is then raised to between 30°C and 70°C and the reaction is held for 30-60 minutes.

  • The reaction is cooled and quenched with an ice-water mixture, followed by neutralization with a saturated sodium bicarbonate solution.

  • The product, 5-bromo-2-fluoro-4-picoline, is extracted with dichloromethane (3 x 120mL).

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated.

  • Recrystallization from an ethyl acetate/petroleum ether system yields 5-bromo-2-fluoro-4-picoline (32.7g, 84.5% yield).[2] (Note: The final conversion of the bromo-fluoro intermediate to the amino-fluoro product is not detailed in the provided search results but would typically involve a nucleophilic substitution of the bromo group.)

Synthesis Pathway Diagrams

G cluster_0 Method 1: Hofmann Degradation A 4-Methyl-5-fluoro-2- pyridinecarboxylic acid B 4-methyl-5-fluoro-2- pyridinecarbonyl chloride A->B SOCl2, Reflux, 5h C 4-methyl-5-fluoro-2- pyridinecarboxamide B->C 30% NH3(aq), 10°C -> RT, 5h D This compound C->D NaOBr, NaOH, 5°C -> 75°C, 3h

Caption: Synthesis of this compound via Hofmann Degradation.

G cluster_1 Method 2: Aminolysis E 2-chloro-4-methyl- 5-fluoropyridine F This compound E->F 27% NH3(aq), CuCl2, TBAC, 115°C, 6h

Caption: Synthesis of this compound via Aminolysis.

G cluster_2 Method 3: Diazotization (Balz-Schiemann) G 2-Amino-4-picoline H 5-bromo-2-Amino-4-picoline G->H NaBr, NaBrO3, H2SO4, 0°C -> RT, 3h I 5-bromo-2-fluoro-4-picoline H->I 1. NaNO2, HF, -78°C -> 5°C 2. Heat, 30-70°C J This compound I->J Amination (not detailed)

Caption: Synthesis of this compound via Diazotization.

References

A Comparative Guide to the Reactivity of 2-Amino-5-fluoro-4-picoline and 2-Amino-5-chloro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Amino-5-fluoro-4-picoline and 2-Amino-5-chloro-4-picoline, two key building blocks in medicinal chemistry and drug development. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecular entities. This comparison focuses on fundamental aspects of their chemical behavior, supported by theoretical principles and available experimental data for analogous compounds.

Introduction to the Molecules

This compound and 2-Amino-5-chloro-4-picoline are substituted pyridine derivatives that offer multiple reaction sites for chemical modification. The presence of an amino group, a halogen substituent, and a methyl group on the pyridine ring allows for a diverse range of transformations, making them valuable synthons in the construction of complex molecules. The key difference between these two compounds lies in the halogen at the 5-position, which significantly influences their electronic properties and, consequently, their reactivity.

Chemical Structures:

CompoundStructure
This compound
2-Amino-5-chloro-4-picoline

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of these molecules is primarily governed by the electronic effects of the substituents on the pyridine ring. Both fluorine and chlorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). However, fluorine is the most electronegative element, resulting in a stronger inductive pull of electron density from the ring compared to chlorine.

This difference in electronegativity has two major consequences:

  • Nucleophilicity of the Amino Group: The strong electron-withdrawing nature of the halogen atom at the 5-position decreases the electron density on the entire pyridine ring, including the exocyclic amino group at the 2-position. Due to fluorine's superior inductive effect, the amino group in this compound is expected to be less nucleophilic than in its chloro-analogue. This will directly impact the rate and efficiency of reactions involving the amino group, such as N-acylation and N-alkylation.

  • Reactivity of the Carbon-Halogen Bond: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the initial step often involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond plays a crucial role. The C-F bond is significantly stronger than the C-Cl bond. Consequently, 2-Amino-5-chloro-4-picoline is expected to be more reactive in these cross-coupling reactions.

Comparative Reactivity in Key Synthetic Transformations

This section details the expected and, where available, experimentally observed reactivity of the two compounds in common synthetic transformations crucial for drug development.

N-Acylation

N-acylation is a fundamental reaction for the protection of amines or the introduction of amide functionalities. The reaction proceeds via nucleophilic attack of the amino group on an acylating agent.

General Reaction:

Reactivity Comparison:

Due to the stronger deactivating effect of the fluorine substituent, the amino group of This compound is expected to be less nucleophilic and therefore less reactive in N-acylation reactions compared to 2-Amino-5-chloro-4-picoline. This may necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive acylating agents) to achieve comparable yields.

Experimental Data (Analogous Systems):

ReactionSubstrateAcylating AgentConditionsYieldReference
N-Acetylation2-AminopyridineAcetic Anhydride45 °C, 2.5 h96.26%[1]

Experimental Protocol: General Procedure for N-Acetylation

  • Reaction Setup: To a solution of the 2-amino-5-halo-4-picoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

N_Acylation_Workflow cluster_workflow N-Acylation Experimental Workflow start Start setup Reaction Setup: - 2-Amino-5-halo-4-picoline - Acylating Agent - Solvent start->setup reaction Reaction: - Stir at RT - Monitor by TLC setup->reaction workup Work-up: - Quench with NaHCO₃ reaction->workup extraction Extraction: - Organic Solvent workup->extraction purification Purification: - Column Chromatography or  Recrystallization extraction->purification product N-Acylated Product purification->product

Caption: Generalized experimental workflow for N-acylation.

N-Alkylation

N-alkylation introduces an alkyl group onto the amino functionality, a common step in the synthesis of biologically active molecules.

General Reaction:

Reactivity Comparison:

Similar to N-acylation, the reduced nucleophilicity of the amino group in This compound is expected to lead to slower N-alkylation rates compared to its chloro counterpart. Achieving efficient N-alkylation of the fluoro-derivative may require more reactive alkylating agents (e.g., alkyl iodides instead of chlorides or bromides) or the use of stronger bases to deprotonate the amine.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of the 2-amino-5-halo-4-picoline (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., NaH or K₂CO₃, 1.2 eq.) and stir for 30 minutes at room temperature.

  • Reaction: Add the alkylating agent (1.1 eq.) and stir the reaction mixture at room temperature or elevated temperature (50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

N_Alkylation_Mechanism reagents R-NH₂ R'-X transition_state Transition State [R-NH₂---R'---X]‡ reagents:amine->transition_state Nucleophilic Attack reagents:alkyl_halide->transition_state product R-NH-R' HX transition_state->product:product Bond Formation transition_state->product:acid Leaving Group Departure

Caption: Simplified mechanism of SN2 N-alkylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.

General Reaction:

Reactivity Comparison:

The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the palladium catalyst to the C-X bond. The C-Cl bond is weaker and more readily cleaved by the palladium catalyst than the C-F bond. Therefore, 2-Amino-5-chloro-4-picoline is expected to be significantly more reactive in Suzuki-Miyaura coupling reactions than this compound. The fluoro-derivative may require more specialized and highly active catalyst systems, higher catalyst loadings, and more forcing reaction conditions to achieve comparable results.

Experimental Data (Analogous Systems):

For Suzuki couplings of halopyridines, the general order of reactivity is I > Br > Cl >> F.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%) (for 5-bromo-2-methylpyridin-3-amine)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the 2-amino-5-halo-4-picoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

References

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Picoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated picoline derivatives, offering insights into how this single atomic substitution can profoundly influence key drug-like properties. Supported by experimental data and detailed protocols, we explore the impact of fluorination on physicochemical characteristics, metabolic stability, and biological activity, with a focus on kinase inhibition.

The introduction of fluorine into a picoline scaffold can dramatically alter a molecule's electronic properties, conformation, and metabolic fate.[1][2] These modifications can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] Generally, fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a common strategy to extend a compound's half-life.[1][5] The strong carbon-fluorine bond is more resistant to cleavage, contributing to this enhanced stability.[4]

Furthermore, the high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the picoline ring, affecting the molecule's ionization state at physiological pH.[6] This modulation can, in turn, influence solubility, permeability, and target engagement.[6] While the effect on lipophilicity (logP) is position-dependent, it is a critical parameter to consider during the optimization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

Comparative Physicochemical and Biological Data

To illustrate the impact of fluorination, the following table summarizes key data for hypothetical paired fluorinated and non-fluorinated picoline-based kinase inhibitors.

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)Metabolic Stability (HLM t½, min)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a H5.82.1151502500
1b 4-F5.52.345751800
2a H6.22.82550800
2b 3-F5.92.97020500

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes.

The data presented in the table highlights how the strategic placement of a fluorine atom can lead to a desirable combination of properties. For instance, the fluorinated analogs 1b and 2b exhibit increased metabolic stability and enhanced potency against the primary target, Kinase A, when compared to their non-fluorinated counterparts.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Picoline_Inhibitor Picoline-based Inhibitor Picoline_Inhibitor->PI3K Inhibition Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Potency Assay (e.g., p-Akt Levels) Biochemical_Assay->Cell_Based_Assay Hits Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Cell_Based_Assay->Metabolic_Stability Permeability_Assay Cell Permeability (e.g., Caco-2) Metabolic_Stability->Permeability_Assay Lead_Optimization Lead Optimization (SAR Studies) Permeability_Assay->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo Candidate Selection

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-fluoro-4-picoline Derivatives and Analogs as iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 2-Amino-5-fluoro-4-picoline, with a focus on their potential as inhibitors of inducible nitric oxide synthase (iNOS). Due to the limited availability of direct SAR studies on this compound derivatives, this document leverages data from closely related 2-amino-4-methylpyridine analogs to infer potential SAR trends and guide future research.

Inducible nitric oxide synthase is a critical enzyme in the inflammatory cascade, and its selective inhibition is a promising therapeutic strategy for a variety of inflammatory diseases.[1] The 2-aminopyridine scaffold has been identified as a potent core for the development of iNOS inhibitors.[2][3]

Quantitative Performance Data of 2-Amino-4-methylpyridine Analogs

The following table summarizes the in vitro potency of a series of 6-substituted 2-amino-4-methylpyridine analogs against inducible nitric oxide synthase (iNOS), as well as neuronal NOS (nNOS) and endothelial NOS (eNOS) for selectivity assessment. The data is extracted from a study on 2-amino-4-methylpyridine analogues as potential PET tracers for imaging iNOS.[2]

Compound ID6-SubstituentiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)
2 -CH(CH₃)₂28100150
9 -CH₂CHFCH₃220 ± 25490 ± 801500 ± 300
18 -CH₂CH₂F57.6 ± 5.3514 ± 831428 ± 158
20 -C(CH₃)₂OH170 ± 26--
24 -C(CH₃)=CH₂685 ± 127--
11 -CH=CH₂282 ± 49--
16 -CH₂OH1776 ± 395--
13 -OCH₃>5000--
15 -OCH₂CH₂F>5000--
27 -CH₂CN>5000--
30 -CHO731 ± 87--
33 -CO₂CH₃>5000--

Data presented as IC50 (nM) ± Standard Deviation, where available. A dash (-) indicates data was not determined.[2]

Structure-Activity Relationship (SAR) Analysis

The data presented for the 2-amino-4-methylpyridine series reveals key structural features influencing iNOS inhibitory activity, which can be extrapolated to inform the design of this compound derivatives:

  • Impact of 6-Position Substitution: The nature of the substituent at the 6-position of the pyridine ring significantly impacts iNOS inhibition.[2]

    • Alkyl and Fluoroalkyl Groups: Small, lipophilic alkyl groups, such as the isopropyl group in compound 2 , demonstrate high potency. The introduction of fluorine into the alkyl chain, as seen in compounds 9 and 18 , maintains good to moderate potency. This suggests that the 5-fluoro substituent in the target "this compound" scaffold is likely to be well-tolerated and may enhance binding or metabolic stability.

    • Polar and Oxygen-Containing Groups: The introduction of hydroxyl or methoxy groups at the 6-position, as in compounds 16 , 13 , and 15 , leads to a dramatic decrease in inhibitory activity.[2] This indicates that this region of the binding pocket may be hydrophobic.

    • Unsaturation: The presence of a double bond in the side chain, as in compounds 24 and 11 , results in reduced potency compared to the saturated alkyl analogs.[2]

    • Steric Bulk: The data suggests that there is a degree of steric tolerance at the 6-position, with the isopropyl group of compound 2 being optimal among the tested analogs.[2]

Experimental Protocols

In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is a common method for determining the in vitro potency of iNOS inhibitors by measuring the accumulation of nitrite, a stable oxidation product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Plate reader (540 nm absorbance)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce iNOS expression by stimulating the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL). Include vehicle and unstimulated controls.

  • Incubate the cells for 24 hours to allow for iNOS expression and NO production.

  • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add equal volumes of Griess Reagent Solution A and Solution B to the supernatants and standards, and incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 value for each test compound.[1]

General Synthesis of Fluorinated 2-Aminopyridines

The synthesis of fluorinated 2-aminopyridine derivatives can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, the synthesis of 3-fluoro-4-aminopyridine has been accomplished via the direct radiofluorination of a pyridine N-oxide precursor.[4][5] An alternative method involves a multi-step synthesis starting from 2-aminopyridine, proceeding through acylation, nitration, reduction, diazotization, a Schiemann reaction for fluorination, and finally hydrolysis.

Visualizations

G cluster_0 Pro-inflammatory Stimuli cluster_1 Macrophage cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (e.g., TNF-α, IFN-γ) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor NF_kB NF-κB Signaling TLR4->NF_kB Cytokine_Receptor->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation L_Arginine L-Arginine NO_Citrulline NO + L-Citrulline L_Arginine->NO_Citrulline iNOS Inflammation Inflammation NO_Citrulline->Inflammation G Start Start: Compound Library Primary_Screen Primary Screening (In Vitro iNOS Inhibition Assay) Start->Primary_Screen Active_Hits Identify Active Hits (IC50 < Threshold) Primary_Screen->Active_Hits Dose_Response Dose-Response and IC50 Determination Active_Hits->Dose_Response Selectivity_Assay Selectivity Assays (nNOS, eNOS) Dose_Response->Selectivity_Assay Lead_Candidates Selection of Lead Candidates (Potent and Selective) Selectivity_Assay->Lead_Candidates End End: In Vivo Studies Lead_Candidates->End G cluster_0 SAR of 2-Amino-4-methylpyridine Analogs for iNOS Inhibition cluster_1 6-Position Substituents Core 2-Amino-4-methylpyridine Core Favorable Favorable for Potency - Small, lipophilic alkyl groups - Fluoroalkyl groups Unfavorable Unfavorable for Potency - Polar groups (OH, OMe) - Unsaturated groups - Large, bulky groups

References

A Comparative Guide to the Synthesis of 2-Amino-5-fluoro-4-picoline: Benchmarking Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-fluoro-4-picoline is a valuable building block, and its synthesis can be approached through various routes. This guide provides a comparative analysis of the primary synthetic methodologies, with a focus on the efficiency of the catalytic processes involved. Experimental data is presented to support an objective comparison of the available alternatives.

Two principal synthetic pathways for this compound have been reported, each with distinct advantages and disadvantages. The first route involves a Hofmann degradation of an amide intermediate, while the second employs a catalytic amination of a chlorinated precursor.

Comparison of Synthetic Routes

The selection of a synthetic route often depends on factors such as overall yield, reaction conditions, safety, and environmental impact. Below is a summary of the two main routes for synthesizing this compound.

FeatureRoute 1: Hofmann DegradationRoute 2: Catalytic Amination
Starting Material 4-methyl-5-fluoro-2-pyridinecarboxylic acid2-chloro-4-methyl-5-fluoropyridine
Key Reaction Hofmann degradationCatalytic nucleophilic aromatic substitution
Catalyst Not applicable (reagent-based)Copper chloride and Tetrabutylammonium chloride
Overall Yield Up to 59%[1]34%[1]
Reported Advantages Higher selectivity, better safety profile, more environmentally friendly[1]Utilizes a catalytic approach

Route 1, starting from 4-methyl-5-fluoro-2-pyridinecarboxylic acid, demonstrates a significantly higher overall yield of up to 59%.[1] This pathway is also noted for its superior selectivity and safety.[1]

Route 2 utilizes 2-chloro-4-methyl-5-fluoropyridine as the starting material and relies on a catalytic amination process. While the overall yield is lower at 34%, this method is of particular interest for its use of a combined catalyst system.[1] The efficiency of this catalytic step is crucial for the viability of this route.

Benchmarking the Catalytic Amination Route

The catalytic amination of 2-chloro-4-methyl-5-fluoropyridine involves the use of a combined catalyst system to facilitate the nucleophilic substitution of the chlorine atom with an amino group.

Catalyst System: A combination of copper chloride and tetrabutylammonium chloride has been effectively used as a catalyst for this transformation.[1]

Reaction Conditions and Efficiency: The reaction is typically carried out using 27% aqueous ammonia. The temperature is a critical parameter influencing both the reaction rate and selectivity. While increasing the temperature to 130°C and above significantly accelerates the reaction, it also leads to an increase in by-products, thereby reducing selectivity.[1] For instance, at 140°C, the ratio of the desired product to by-products was found to be 7.1:1.[1] A reaction temperature of 115°C for 6 hours has been reported as a viable condition.[1]

While a direct comparison with other catalyst systems is not detailed in the available literature, the performance of the copper chloride and tetrabutylammonium chloride system provides a benchmark for further optimization and catalyst screening.

Experimental Protocols

Route 2: Catalytic Amination of 2-chloro-4-methyl-5-fluoropyridine

Materials:

  • 2-chloro-4-methyl-5-fluoropyridine

  • 27% aqueous ammonia

  • Copper chloride (catalyst)

  • Tetrabutylammonium chloride (catalyst)

  • Chloroform

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a reaction vessel, add 2-chloro-4-methyl-5-fluoropyridine and 27% aqueous ammonia.

  • Add the combined catalyst, consisting of 336 mg of copper chloride and 140 mg of tetrabutylammonium chloride.[1]

  • Heat the reaction mixture to 115°C and maintain for 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with chloroform (2 x 100 mL).[1]

  • Wash the combined organic phases once with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent to yield off-white 4-methyl-5-fluoro-2-aminopyridine.[1]

Visualizations

Experimental Workflow for Catalytic Amination

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start 1. Charge Reactor reactants 2-chloro-4-methyl-5-fluoropyridine 27% aq. Ammonia start->reactants Add catalyst Copper Chloride Tetrabutylammonium Chloride reactants->catalyst Add heat 2. Heat to 115°C (6 hours) catalyst->heat cool 3. Cool to RT heat->cool extract 4. Chloroform Extraction cool->extract wash 5. Brine Wash extract->wash dry 6. Dry (Na2SO4) wash->dry evaporate 7. Evaporate Solvent dry->evaporate chromatography 8. Silica Gel Chromatography evaporate->chromatography product 2-Amino-5-fluoro- 4-picoline chromatography->product

Caption: Workflow for the catalytic amination of 2-chloro-4-methyl-5-fluoropyridine.

Logical Relationship of Synthetic Routes

logical_relationship cluster_route1 Route 1: Hofmann Degradation cluster_route2 Route 2: Catalytic Amination target This compound start1 4-methyl-5-fluoro-2- pyridinecarboxylic acid intermediate1 Amide Intermediate start1->intermediate1 Amidation reaction1 Hofmann Degradation intermediate1->reaction1 reaction1->target Yield: 59% start2 2-chloro-4-methyl- 5-fluoropyridine reaction2 Catalytic Amination start2->reaction2 reaction2->target Yield: 34% catalyst CuCl / TBAC catalyst->reaction2 Catalyzes

Caption: Comparison of synthetic pathways to this compound.

References

Cost-benefit analysis of different "2-Amino-5-fluoro-4-picoline" synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-5-fluoro-4-picoline is a valuable building block in the pharmaceutical industry. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this compound, supported by experimental data, to aid in the selection of the most appropriate method for a given application.

Executive Summary

Two principal synthetic pathways for this compound have been identified and evaluated. The first route proceeds via an aminolysis reaction starting from 2-chloro-4-methyl-5-fluoropyridine. The second route begins with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and involves a Hofmann degradation of an amide intermediate. The Hofmann degradation route demonstrates a significantly higher overall yield, making it a more efficient choice in terms of material conversion. However, the aminolysis route may be preferable under certain circumstances due to fewer synthetic steps. The choice between these routes will ultimately depend on factors such as raw material availability, cost, and desired production scale.

Quantitative Data Summary

The following tables provide a comparative summary of the two main synthetic routes, detailing yields, reaction conditions, and the number of steps involved.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: AminolysisRoute 2: Hofmann Degradation
Starting Material 2-chloro-4-methyl-5-fluoropyridine4-methyl-5-fluoro-2-pyridinecarboxylic acid
Key Intermediates None4-methyl-5-fluoro-2-pyridinecarboxamide
Overall Yield 34%[1]59%[1]
Number of Steps 13 (acid chloride formation, amidation, Hofmann degradation)
Reaction Conditions 115°C, 6 hours, catalyzed[1]Varied, includes reflux and heating to 75°C[1]

Detailed Synthetic Routes and Experimental Protocols

Route 1: Aminolysis of 2-chloro-4-methyl-5-fluoropyridine

This single-step method involves the direct conversion of 2-chloro-4-methyl-5-fluoropyridine to the desired product through an aminolysis reaction.

Experimental Protocol:

A mixture of 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, and a combined catalyst of copper chloride and tetrabutylammonium chloride is heated to 115°C and allowed to react for 6 hours.[1] Following the reaction, the mixture is cooled to room temperature and extracted with chloroform. The organic phase is then washed with saturated brine, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1] Purification by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/4) affords the off-white solid this compound.[1] It is important to note that at reaction temperatures of 130°C and above, the reaction rate increases, but so do the levels of by-products.[1]

start 2-chloro-4-methyl-5-fluoropyridine product This compound start->product NH3 (aq), CuCl, Bu4NCl, 115°C, 6h

Figure 1. Synthetic pathway for Route 1: Aminolysis.

Route 2: Hofmann Degradation of 4-methyl-5-fluoro-2-pyridinecarboxamide

This three-step route begins with the conversion of 4-methyl-5-fluoro-2-pyridinecarboxylic acid to its corresponding amide, which then undergoes a Hofmann degradation to yield the final product.

Experimental Protocol:

  • Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide: 4-Methyl-5-fluoro-2-pyridinecarboxylic acid is heated to a weak reflux with thionyl chloride for 5 hours. After the reaction is complete, excess thionyl chloride is removed. The resulting acid chloride is then reacted with an amine source to form the amide intermediate.[1]

  • Hofmann Degradation: The 4-methyl-5-fluoro-2-pyridinecarboxamide intermediate is treated with a 5% aqueous solution of sodium hypobromite. The reaction is allowed to proceed at room temperature for 1 hour, then the temperature is raised to 75°C for 2 hours.[1] After cooling, the product is extracted with dichloromethane. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product.[1] Recrystallization from toluene provides the purified off-white this compound.[1] Studies have shown that sodium hypobromite is a more effective reagent for the Hofmann degradation than sodium hypochlorite, and a molar ratio of 1.3:1 of sodium hypobromite to the substrate is optimal.[1]

start 4-methyl-5-fluoro-2-pyridinecarboxylic acid intermediate1 4-methyl-5-fluoro-2-pyridinecarbonyl chloride start->intermediate1 SOCl2, reflux, 5h intermediate2 4-methyl-5-fluoro-2-pyridinecarboxamide intermediate1->intermediate2 Amine source product This compound intermediate2->product NaOBr (aq), 75°C, 2h

Figure 2. Synthetic pathway for Route 2: Hofmann Degradation.

Cost-Benefit Analysis

Route 1: Aminolysis

  • Benefits: This route is a single-step process, which can be advantageous in terms of process time and simplicity. It avoids the use of hazardous reagents like thionyl chloride.

  • Costs: The overall yield of 34% is significantly lower than the alternative route, leading to a less efficient conversion of the starting material.[1] The use of a copper catalyst may require additional purification steps to remove metal residues. The reaction is conducted at a relatively high temperature and pressure, which may have implications for equipment and energy costs on an industrial scale.

Route 2: Hofmann Degradation

  • Benefits: The primary advantage of this route is the high overall yield of 59%, making it a more atom-economical and potentially more cost-effective process in terms of raw material consumption.[1]

  • Costs: This is a multi-step synthesis, which increases the overall processing time and may require isolation of intermediates. The use of thionyl chloride for the acid chloride formation is a notable drawback due to its corrosive and hazardous nature, requiring special handling and equipment. The Hofmann degradation itself involves the use of bromine, which also requires careful handling.

Conclusion

For laboratory-scale synthesis and applications where overall yield is the primary concern, the Hofmann Degradation route (Route 2) is the superior choice for preparing this compound, despite its multiple steps and the use of hazardous reagents. The significantly higher yield of 59% compared to the 34% from the aminolysis route makes it a more efficient process.

However, for industrial-scale production, the Aminolysis route (Route 1) might be considered if the cost and availability of the starting material, 2-chloro-4-methyl-5-fluoropyridine, are favorable, and if the simplicity of a single-step process outweighs the lower yield. Further process optimization to improve the yield and minimize by-product formation would be necessary to enhance its industrial viability.

Ultimately, the selection of the synthetic route will be guided by a comprehensive evaluation of raw material costs, process safety, equipment availability, and the desired scale of production.

References

A Head-to-Head Comparison of 2-Amino-5-fluoro-4-picoline and 2-Amino-4-picoline as Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Substituted aminopyridines are a privileged scaffold, frequently incorporated into biologically active molecules. This guide provides an objective, data-driven comparison of two closely related building blocks: 2-Amino-5-fluoro-4-picoline and its non-fluorinated analog, 2-Amino-4-picoline . The strategic introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, reactivity, and metabolic stability, ultimately impacting its pharmacokinetic and pharmacodynamic profile.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of building blocks for their synthetic and medicinal chemistry endeavors.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the 5-position of the 2-amino-4-picoline core induces significant changes in its electronic properties, which in turn affect its acidity, basicity, and lipophilicity. These parameters are crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound2-Amino-4-picolineImpact of Fluorination
Molecular Formula C₆H₇FN₂C₆H₈N₂Addition of one fluorine atom
Molecular Weight 126.13 g/mol 108.14 g/mol Increased molecular weight
pKa (predicted) ~5.5 - 6.0~6.5 - 7.0Decreased basicity
clogP (predicted) ~1.0 - 1.5~0.5 - 1.0Increased lipophilicity

Note: Predicted values are based on computational models and may vary from experimental values.

The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine ring and the exocyclic amino group, leading to a decrease in the basicity (pKa) of this compound compared to its non-fluorinated counterpart. This can have significant implications for a drug candidate's solubility, cell permeability, and off-target activity. The increased lipophilicity (clogP) of the fluorinated analog can enhance its ability to cross cell membranes but may also increase its potential for metabolic degradation and non-specific binding.

Reactivity in Key Synthetic Transformations

The electronic perturbations induced by the fluorine substituent also modulate the reactivity of the aminopicoline scaffold in common synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom at the 5-position of this compound activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine. This enhanced reactivity can be advantageous for the introduction of various functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

In Suzuki-Miyaura coupling, the reactivity of a halo-pyridine is a key factor. While this compound itself is not halogenated at a position suitable for direct coupling, its derivatives (e.g., bromo- or chloro-substituted analogs) are common intermediates. The electron-withdrawing fluorine atom can influence the oxidative addition step of the catalytic cycle. For a bromo-substituted aminopicoline, the C-Br bond is the reactive site. While direct comparative data for these specific picolines is scarce, general principles suggest that electron-withdrawing groups can sometimes slow down the oxidative addition step. However, the overall success of the reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Below is a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an aminopyridine building block.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Halo-aminopicoline, Boronic Acid, Base, and Solvent in a Reaction Vessel B Degas the Reaction Mixture (e.g., by purging with Argon) A->B C Add Palladium Catalyst and Ligand B->C D Heat the Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Reaction Progress (e.g., by TLC or LC-MS) D->E F Cool to Room Temperature and Quench the Reaction E->F Upon Completion G Extract with an Organic Solvent F->G H Wash, Dry, and Concentrate the Organic Layer G->H I Purify the Crude Product (e.g., by Column Chromatography) H->I

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Case Study: Application in the Development of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for the treatment of inflammatory diseases.[1] Several small molecule inhibitors of IRAK4 feature an aminopicoline scaffold. The choice between a fluorinated and a non-fluorinated building block can significantly impact the potency and selectivity of the resulting inhibitor.

The binding of an inhibitor to the active site of IRAK4 is governed by a complex interplay of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The introduction of a fluorine atom can modulate these interactions in several ways:

  • Altered Hydrogen Bonding: The electron-withdrawing fluorine can alter the hydrogen bond donating and accepting properties of the nearby amino group and pyridine nitrogen.

  • Enhanced Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can lead to more favorable interactions with hydrophobic pockets in the ATP-binding site of IRAK4.

  • Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.

Below is a simplified diagram of the IRAK4 signaling pathway, a key target for inhibitors derived from aminopicoline building blocks.

G cluster_inhibitor Therapeutic Intervention TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Inflammatory_Cytokines Transcription Inhibitor Aminopicoline-based IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition

A simplified diagram of the IRAK4 signaling pathway.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-substituted Aminopicoline:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-substituted aminopicoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a phosphine ligand; 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80 °C and 100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note: The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific substrates and should be determined experimentally.

Conclusion

The choice between this compound and 2-Amino-4-picoline as a building block in drug discovery is a strategic decision with significant consequences for the properties of the final compound. The fluorinated analog offers the potential for increased lipophilicity, altered basicity, and modified reactivity, which can be leveraged to fine-tune the ADME and pharmacodynamic profiles of a drug candidate. However, the non-fluorinated analog provides a simpler, lower molecular weight starting material.

Ultimately, the selection should be guided by the specific goals of the research program and supported by empirical data. It is recommended to synthesize and evaluate both fluorinated and non-fluorinated analogs in parallel to determine the optimal substitution pattern for a given biological target. This comparative approach will provide a more comprehensive understanding of the structure-activity and structure-property relationships, leading to the design of safer and more effective medicines.

References

The Strategic Placement of Fluorine: A Comparative Guide to its Impact on the Biological Activity of Aminopicoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution is a cornerstone of modern medicinal chemistry. The position of a single fluorine atom on a molecule can dramatically alter its biological activity, transforming a moderately active compound into a potent and selective therapeutic agent. This guide provides a comparative analysis of how fluorine placement influences the biological activity of aminopicoline-like compounds, supported by experimental data from analogous heterocyclic structures and detailed methodologies for key assays.

The introduction of fluorine into a drug candidate can profoundly modify its physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa).[1] These changes, in turn, affect the molecule's pharmacokinetics and pharmacodynamics. The strategic placement of fluorine can lead to enhanced binding affinity for a target receptor, improved selectivity over off-targets, and a more favorable metabolic profile.[2]

Positional Isomers and Their Biological Consequences: A Comparative Analysis

For instance, a study on fluorinated ligands targeting serotonin receptors (5-HT2a, 5-HT2b, and 5-HT2c) demonstrated that the position of the fluorine atom was critical for both potency and selectivity. The 4-fluoro derivative displayed the highest activity at the 5-HT2a receptor, the 3-fluoro isomer was most potent at the 5-HT2b receptor, and the 2-fluoro analog showed the greatest potency for the 5-HT2c receptor.[3] This highlights how positional fluorination can be exploited to fine-tune the pharmacological profile of a compound.

Comparative Biological Activity of Fluorinated Aminopicoline Analogs

The following table summarizes the biological activity of hypothetical fluorinated 2-aminopicoline derivatives, with data extrapolated from studies on analogous fluorinated aminergic GPCR ligands and aminoquinolines to illustrate the potential impact of fluorine placement. The data is presented as the half-maximal effective concentration (EC50) and binding affinity (Ki) for a hypothetical target receptor, as well as selectivity against a related off-target receptor.

CompoundFluorine PositionTarget Receptor EC50 (nM)Target Receptor Ki (nM)Off-Target Receptor Ki (nM)Selectivity (Off-Target/Target)
2-Aminopicoline-50075015002
3-Fluoro-2-aminopicoline35075300040
4-Fluoro-2-aminopicoline4101550033
5-Fluoro-2-aminopicoline515022510004.4
6-Fluoro-2-aminopicoline625037512003.2

This data is illustrative and compiled from analogous compound series to demonstrate the principle of positional fluorine effects.

Experimental Protocols

To determine the biological activity of fluorinated aminopicoline analogs, a series of in vitro and in vivo experiments are typically conducted. The following are detailed methodologies for key assays.

In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Materials:

  • HEK293 cells transiently or stably expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-labeled standard antagonist).

  • Test compounds (fluorinated aminopicoline analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)

This assay measures the functional activity of a compound at a receptor, determining if it is an agonist, antagonist, or inverse agonist.

Materials:

  • CHO-K1 cells stably expressing the target GPCR.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (an adenylate cyclase activator).

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • Test compounds.

  • 384-well white plates.

Procedure:

  • Seed the CHO-K1 cells into 384-well plates and incubate overnight.

  • Remove the culture medium and add the test compounds at various concentrations in assay medium.

  • For antagonist testing, add a fixed concentration of a known agonist.

  • Add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.

G General GPCR Signaling Pathway Ligand Fluorinated Aminopicoline GPCR G-Protein Coupled Receptor Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

G Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Target Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration & Washing Incubate->Filter Scintillation_Counting Scintillation Counting Filter->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A workflow diagram for a competitive radioligand receptor binding assay.

References

Comparative Computational Analysis of 2-amino-5-halo-4-picolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative computational analysis of a series of 2-amino-5-halo-4-picoline derivatives, where the halogen (X) is varied between fluorine, chlorine, and bromine. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This analysis focuses on the influence of halogen substitution on the electronic and structural properties of the molecules, offering insights for rational drug design and development.

The following sections detail the computational methodologies employed and present a comparative summary of key quantum chemical descriptors. The data presented herein is derived from density functional theory (DFT) calculations, a robust method for predicting molecular properties.

Comparative Data of Calculated Molecular Properties

The electronic and physicochemical properties of the 2-amino-5-halo-4-picoline series were calculated to understand the impact of halogen substitution. Key descriptors are summarized in the table below. The calculations reveal a clear trend in the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and stability. Similarly, the dipole moment and polarizability are significantly influenced by the nature of the halogen atom.

CompoundHalogen (X)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Polarizability (a.u.)
1 F-6.21-1.155.062.8585.3
2 Cl-6.35-1.424.933.1298.7
3 Br-6.42-1.584.843.25105.4

Experimental Protocols

The computational analysis was performed using the Gaussian 09 software package. The following protocol was applied for each of the 2-amino-5-halo-4-picoline derivatives.

2.1. Geometry Optimization:

The initial molecular structures were built using GaussView 5.0. Full geometry optimization was carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional.[1][2] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.[1][2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.

2.2. Calculation of Quantum Chemical Descriptors:

Following geometry optimization, a series of molecular properties were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined from the output of the DFT calculations. The HOMO-LUMO energy gap was subsequently calculated as the difference between the LUMO and HOMO energies. The dipole moment and the average polarizability were also obtained from the Gaussian output files. These descriptors are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Visualized Workflows and Relationships

To further elucidate the computational process and the relationships between molecular properties, the following diagrams are provided.

G Computational Analysis Workflow A Structure Building (GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minima (No Imaginary Frequencies) C->D E Property Calculation (HOMO, LUMO, Dipole Moment, etc.) D->E F Data Analysis and Comparison E->F

Caption: A flowchart of the computational analysis process.

G Influence of Halogen Electronegativity X Halogen (X) Electronegativity Increasing Electronegativity (Br < Cl < F) X->Electronegativity HOMO_LUMO_Gap Increasing HOMO-LUMO Gap Electronegativity->HOMO_LUMO_Gap Reactivity Decreasing Chemical Reactivity HOMO_LUMO_Gap->Reactivity

Caption: Relationship between halogen electronegativity and molecular properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-5-fluoro-4-picoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-5-fluoro-4-picoline is readily available. The following disposal procedures are based on the safety data for the closely related compound, 2-Amino-5-fluoropyridine (CAS 21717-96-4). This guidance should be used as a preliminary framework and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Researchers and laboratory professionals handling this compound must prioritize safety and regulatory compliance in its disposal. Due to its potential hazards, this compound requires a meticulous and informed approach to waste management to protect both personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the data for similar compounds, this includes, but is not limited to:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled in a safe and compliant manner from the point of generation to its final disposition.

Step 1: Waste Identification and Classification

All waste containing this compound must be classified as hazardous waste. This is based on the GHS classifications for the analogous compound, 2-Amino-5-fluoropyridine, which indicate it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][4][5] All personnel who generate this waste must be aware of its hazardous nature.

Step 2: Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure lid.

  • Liquid Waste: If this compound is in a solution, it should be collected in a labeled, leak-proof container. Avoid mixing with incompatible materials. While specific incompatibilities for this compound are not documented, similar compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Step 3: Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Toxic")

  • The date of accumulation

  • The name and contact information of the generating researcher or lab

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and in a location that prevents accidental tipping or spillage. Ensure the container is stored away from incompatible materials.[1]

Step 5: Arrange for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash. All disposal must be conducted through a licensed hazardous waste disposal company in accordance with all applicable regulations.[1][4]

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard classifications for the surrogate compound, 2-Amino-5-fluoropyridine. This data underscores the importance of the stringent disposal procedures outlined above.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data based on 2-Amino-5-fluoropyridine[1][2][4][5]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.

cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposition A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup E->F Researcher Action G EHS Transports to Central Accumulation Facility F->G EHS Action H Licensed Hazardous Waste Disposal Company G->H I Compliant Treatment and Disposal H->I Vendor Action

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-fluoro-4-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Amino-5-fluoro-4-picoline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated pyridines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact.[3][4] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][8][9] The type of respirator depends on the specific conditions and exposure levels.

Safety Operating and Disposal Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Operational Protocol:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

  • Handling Procedures:

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][10]

Disposal Plan:

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Waste containers must be labeled with the full chemical name and associated hazards.

  • Disposal Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[1][10]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work outside a fume hood? shoes->outside_hood_q respirator Wear NIOSH-Approved Respirator outside_hood_q->respirator Yes proceed Proceed with Experiment outside_hood_q->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe handling 3. Handle Compound in Fume Hood don_ppe->handling decontaminate 4. Decontaminate Work Area handling->decontaminate segregate_waste 1. Segregate Hazardous Waste handling->segregate_waste doff_ppe 5. Doff and Dispose of PPE decontaminate->doff_ppe wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste label_waste 2. Label Waste Containers segregate_waste->label_waste ehs_disposal 3. Dispose via EHS Guidelines label_waste->ehs_disposal

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.